3-(p-Tolyl)furan-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3152-16-7 |
|---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-(4-methylphenyl)furan-2,5-dione |
InChI |
InChI=1S/C11H8O3/c1-7-2-4-8(5-3-7)9-6-10(12)14-11(9)13/h2-6H,1H3 |
InChI Key |
UXWOQYZTAOWVGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)OC2=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(p-Tolyl)furan-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route to 3-(p-Tolyl)furan-2,5-dione, a substituted maleic anhydride derivative with potential applications in medicinal chemistry and materials science. The core of this guide focuses on the Heck-type arylation of maleic anhydride with a suitable p-tolyl precursor, a method that offers a direct and efficient pathway to the target molecule.
Synthetic Pathway Overview
The synthesis of this compound can be effectively achieved through a palladium-catalyzed Heck-type reaction. This reaction involves the coupling of an activated alkene, in this case, maleic anhydride, with an aryl donor. One of the most effective methods utilizes an arenediazonium salt as the aryl source. The general reaction scheme is depicted below.
Caption: Synthetic pathway for this compound via diazotization and Heck arylation.
This two-step sequence begins with the diazotization of p-toluidine to form the corresponding p-tolyldiazonium tetrafluoroborate. This diazonium salt then undergoes a palladium-catalyzed Heck reaction with maleic anhydride to yield the desired this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the Heck arylation of maleic anhydrides using arenediazonium tetrafluoroborates.[1][2]
Preparation of p-Tolyldiazonium Tetrafluoroborate
Materials:
-
p-Toluidine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄)
-
Diethyl ether
-
Ethanol
Procedure:
-
Dissolve p-toluidine in a solution of hydrochloric acid and water at 0 °C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature at 0-5 °C.
-
Stir the resulting solution for 30 minutes at 0 °C.
-
To the cold diazonium salt solution, add a cold solution of tetrafluoroboric acid.
-
The p-tolyldiazonium tetrafluoroborate will precipitate. Collect the solid by filtration.
-
Wash the precipitate with cold water, followed by cold ethanol, and finally with diethyl ether.
-
Dry the solid under vacuum to obtain the p-tolyldiazonium tetrafluoroborate.
Synthesis of this compound via Heck Arylation
Materials:
-
p-Tolyldiazonium tetrafluoroborate
-
Maleic anhydride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Methanol (MeOH)
-
Sodium acetate (NaOAc)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow:
Caption: Workflow for the synthesis and purification of this compound.
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride (2.0 equivalents) and sodium acetate (2.0 equivalents) in methanol.
-
Add palladium(II) acetate (2 mol%) to the solution.
-
Slowly add p-tolyldiazonium tetrafluoroborate (1.0 equivalent) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of monoarylated maleic anhydrides based on similar reactions reported in the literature.[1][2]
| Parameter | Value | Reference |
| Yield | 40-60% | [1][2] |
| Reaction Time | 1-3 hours | [1][2] |
| Catalyst Loading | 2 mol% | [1][2] |
Characterization Data
The structural confirmation of the synthesized this compound would be achieved through standard spectroscopic techniques. Expected data are as follows:
| Technique | Expected Data |
| ¹H NMR | Aromatic protons of the p-tolyl group (two doublets), a singlet for the olefinic proton of the furan-2,5-dione ring, and a singlet for the methyl group. |
| ¹³C NMR | Signals corresponding to the carbonyl carbons of the anhydride, olefinic carbons, aromatic carbons of the p-tolyl group, and the methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the anhydride carbonyl groups (typically two bands around 1850 and 1780 cm⁻¹), C=C stretching, and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₈O₃, MW: 188.18 g/mol ). |
Logical Relationship of Key Steps
The successful synthesis relies on the logical progression of two key chemical transformations: diazotization and palladium-catalyzed cross-coupling.
Caption: Logical flow of the key reaction steps in the synthesis.
This guide provides a robust framework for the synthesis of this compound. Researchers should note that optimization of reaction conditions, such as solvent, temperature, and catalyst system, may be necessary to achieve the highest possible yields and purity for this specific substrate. Standard laboratory safety precautions should be followed throughout all experimental procedures.
References
An In-depth Technical Guide to the Chemical Properties of 3-(p-Tolyl)furan-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(p-Tolyl)furan-2,5-dione is a heterocyclic organic compound belonging to the furanone family. The furan-2,5-dione core, also known as maleic anhydride, is a prominent structural motif in medicinal chemistry and materials science due to its versatile reactivity and biological significance. The presence of a p-tolyl substituent at the 3-position is expected to modulate the electronic and steric properties of the furanone ring, influencing its reactivity and biological interactions. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, expected reactivity, and potential biological activities of this compound, drawing upon data from closely related analogues to provide a thorough understanding for research and development purposes.
Chemical Properties
| Property | Value (for 3-Phenylfuran-2,5-dione) | Reference |
| CAS Number | 36122-35-7 | [1] |
| Molecular Formula | C₁₀H₆O₃ | [1] |
| Molecular Weight | 174.15 g/mol | [1] |
Predicted Properties for this compound:
| Property | Predicted Value |
| Molecular Formula | C₁₁H₈O₃ |
| Molecular Weight | 188.18 g/mol |
Spectral Data (Analogous Compounds):
The spectral characteristics of this compound can be inferred from data reported for similar structures, such as 3,4-diphenyl-2,5-furandione.
-
¹³C NMR (in CDCl₃): For 3,4-diphenyl-2,5-furandione, characteristic peaks are observed for the carbonyl carbons and the phenyl ring carbons. The solvent peak for Chloroform-d is also noted.[2]
-
¹H NMR, IR, and Mass Spectrometry: Detailed experimental spectra for the target molecule are not available. However, general spectral features can be predicted. The ¹H NMR spectrum would likely show signals for the tolyl methyl protons and the aromatic protons. The IR spectrum is expected to display strong carbonyl stretching bands characteristic of an anhydride. Mass spectrometry would show the molecular ion peak corresponding to its molecular weight.
Experimental Protocols: Synthesis of 3-Aryl-furan-2,5-diones
A specific experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, a general and plausible synthetic route can be adapted from the synthesis of analogous 3-aryl-furan-2,5-diones, such as 3-fluoro-4,5-diphenylfuran-2(5H)-one from benzoin ethers.[3]
Plausible Synthetic Pathway:
A potential synthesis could involve the condensation of p-tolylacetic acid with an appropriate glyoxal derivative, followed by cyclization and dehydration. A more direct approach, analogous to the synthesis of phenylmaleic anhydride, would be the reaction of p-tolylacetyl chloride with a suitable C2 synthon.
General Experimental Protocol (Hypothetical):
-
Starting Materials: p-Tolylacetic acid, oxalyl chloride, and a suitable Lewis acid catalyst.
-
Step 1: Acyl Chloride Formation: p-Tolylacetic acid (1 equivalent) is reacted with oxalyl chloride (1.1 equivalents) in an anhydrous, inert solvent (e.g., dichloromethane) at room temperature. The reaction is stirred for 2-4 hours until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude p-tolylacetyl chloride.
-
Step 2: Cyclization: The crude p-tolylacetyl chloride is dissolved in a suitable solvent (e.g., 1,2-dichloroethane) and treated with a Lewis acid catalyst (e.g., AlCl₃, 1.2 equivalents) at 0°C. The reaction mixture is stirred and allowed to warm to room temperature over several hours.
-
Work-up and Purification: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford this compound.
Diagram of a Plausible Synthetic Workflow:
References
3-(p-Tolyl)furan-2,5-dione CAS number and structure
An in-depth technical guide on 3-(p-Tolyl)furan-2,5-dione, a compound of interest to researchers, scientists, and drug development professionals. This document provides available data on its chemical identity and structure, alongside information on closely related compounds due to the limited specific data on the title compound.
Chemical Identity and Structure
The compound this compound, also known as 3-(p-tolyl)maleic anhydride, has the chemical structure illustrated below.
Chemical Structure:
Caption: Chemical structure of a related compound, 3-Phenylfuran-2,5-dione.
A definitive CAS (Chemical Abstracts Service) registry number for this compound could not be located in the available search results. However, information on structurally similar compounds is available.
Related Compounds of Interest
Due to the absence of specific data for this compound, this guide presents information on two closely related compounds: the saturated analog, 3-(p-Tolyl)dihydrofuran-2,5-dione, and the phenyl-substituted analog, 3-Phenylfuran-2,5-dione.
3-(p-Tolyl)dihydrofuran-2,5-dione
This compound is the saturated version of the title compound, meaning the furan ring does not contain a double bond.
Data Presentation:
| Property | Value | Citations |
| CAS Number | 1225521-38-9 | [1][2] |
| Molecular Formula | C₁₁H₁₀O₃ | [2] |
| Molecular Weight | 190.19 g/mol | [2] |
| Description | A versatile small molecule scaffold | [1] |
| Purity | Minimum 95% | [1] |
3-Phenylfuran-2,5-dione
This compound features a phenyl group instead of a p-tolyl group attached to the furan-2,5-dione core.
Data Presentation:
| Property | Value | Citations |
| CAS Number | 36122-35-7 | [3] |
| Molecular Formula | C₁₀H₆O₃ | |
| Molecular Weight | 174.15 g/mol | |
| Appearance | White to light brown powder or needles | |
| Melting Point | 120-122 °C |
Experimental Protocols
Generalized Synthetic Workflow:
A plausible synthetic route to 3-aryl-furan-2,5-diones involves the condensation of an aryl-substituted acetic acid with a dialkyl oxalate, followed by cyclization and dehydration of the resulting intermediate.
Caption: A generalized synthetic pathway for this compound.
Signaling Pathways and Logical Relationships
As no specific biological or signaling pathway data for this compound was identified, a logical relationship diagram illustrating the potential reactivity of the maleic anhydride moiety is presented. The electron-deficient double bond and the anhydride functionality are key features for various chemical transformations.
Caption: Logical diagram of the potential reactivity of this compound.
References
The Reactivity of 3-(p-Tolyl)furan-2,5-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of 3-(p-Tolyl)furan-2,5-dione, a substituted maleic anhydride derivative. The presence of the electron-donating p-tolyl group influences the electron density of the furan-2,5-dione ring system, thereby modulating its reactivity in various organic transformations. This document outlines its synthesis, key reactions including Diels-Alder cycloadditions, Michael additions, and nucleophilic acyl substitutions, and provides detailed experimental protocols for these transformations. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Synthesis of this compound
Proposed Synthetic Pathway: Knoevenagel Condensation
A plausible route involves the condensation of p-tolylacetic acid with glyoxylic acid, followed by acetic anhydride-mediated cyclization.
An In-depth Technical Guide to 3-(p-Tolyl)furan-2,5-dione
Authored for: Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
This technical whitepaper provides a comprehensive overview of 3-(p-tolyl)furan-2,5-dione, a substituted maleic anhydride derivative. Due to a notable scarcity of dedicated research on this specific molecule, this guide consolidates the available information and presents a detailed, literature-derived protocol for its proposed synthesis. The document covers the chemical properties of its key precursor, p-tolylacetic acid, outlines a plausible synthetic pathway, and provides the necessary data for researchers to initiate further investigation into its potential applications in medicinal chemistry and materials science.
Introduction
Substituted furan-2,5-diones, also known as maleic anhydrides, are a class of compounds recognized for their versatile reactivity and as valuable synthons in organic chemistry. Their rigid, planar structure and electron-deficient double bond make them excellent dienophiles in Diels-Alder reactions, Michael acceptors, and precursors for a wide array of heterocyclic compounds and polymers. The introduction of an aryl substituent at the 3-position, such as the p-tolyl group, is expected to significantly modulate the electronic properties and steric profile of the maleic anhydride core, potentially leading to novel biological activities or unique material characteristics.
Despite the synthetic and potential therapeutic interest in this class of molecules, a thorough review of the scientific literature reveals a significant gap in the study of this compound. No dedicated studies on its synthesis, characterization, or biological evaluation are readily available. This guide aims to bridge this gap by proposing a robust synthetic route based on established chemical transformations and providing a foundation for future research.
Precursor Analysis: p-Tolylacetic Acid
The most logical and direct precursor for the synthesis of this compound is p-tolylacetic acid. A thorough understanding of its properties is crucial for developing a successful synthetic protocol.
| Property | Value | Reference(s) |
| CAS Number | 622-47-9 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀O₂ | [1][2][3][4] |
| Molecular Weight | 150.17 g/mol | [1][2][3][4] |
| Appearance | White fine crystalline powder | [5] |
| Melting Point | 88-93 °C | [1][5] |
| Boiling Point | 265-267 °C | [1][5] |
| Synonyms | 4-Methylphenylacetic acid, (4-methylphenyl)acetic acid | [1][2][5] |
| Applications | Intermediate in pharmaceutical and agrochemical synthesis.[3] |
Proposed Synthesis of this compound
The synthesis of 3-arylfuran-2,5-diones can be approached through several methods. One of the most classic and relevant methods is the Perkin-Oglialoro reaction, which involves the condensation of an aryl-acetic acid with an α-keto acid, followed by cyclization.[4] In this proposed synthesis, p-tolylacetic acid is condensed with glyoxylic acid in the presence of a dehydrating agent and a base catalyst.
The proposed reaction proceeds in two main stages:
-
Condensation: A base, such as triethylamine, deprotonates the α-carbon of p-tolylacetic acid, creating a nucleophilic enolate. This enolate then attacks the aldehyde carbonyl of glyoxylic acid.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization, driven by the formation of a stable five-membered ring. Subsequent dehydration, facilitated by a reagent like acetic anhydride, yields the target furan-2,5-dione ring.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established procedures for the Perkin-Oglialoro reaction.[4] Researchers should perform small-scale trials to optimize reaction conditions.
Materials:
-
p-Tolylacetic acid (1.0 eq)
-
Glyoxylic acid (1.1 eq)
-
Acetic anhydride (3.0 eq)
-
Triethylamine (2.0 eq)
-
Anhydrous Toluene (as solvent)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-tolylacetic acid (1.0 eq) and anhydrous toluene.
-
Stir the mixture to dissolve the solid. Once dissolved, add glyoxylic acid (1.1 eq).
-
Slowly add triethylamine (2.0 eq) to the reaction mixture at room temperature.
-
Add acetic anhydride (3.0 eq) dropwise to the stirring solution. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of p-tolylacetic acid.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess acetic anhydride by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Characterization of this compound
As this compound is not well-characterized in the literature, the following data is largely unavailable. Researchers who successfully synthesize this molecule are encouraged to perform comprehensive characterization.
| Property | Value | Reference(s) |
| CAS Number | Not Assigned | |
| Molecular Formula | C₁₁H₈O₃ | |
| Molecular Weight | 188.18 g/mol | |
| Appearance | Expected to be a crystalline solid | |
| ¹H NMR (Predicted) | δ ~7.2-7.4 (m, 4H, Ar-H), ~6.5 (s, 1H, C=CH), ~2.4 (s, 3H, CH₃) ppm | |
| ¹³C NMR (Predicted) | δ ~165, ~168 (C=O), ~145, ~135, ~130, ~129, ~128 (Ar-C & C=C), ~21 (CH₃) ppm | |
| IR (Predicted) | ~1850, 1770 (C=O stretch, anhydride), ~1640 (C=C stretch) cm⁻¹ |
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the proposed synthesis.
Caption: Proposed workflow for the synthesis of this compound.
Caption: Simplified logical relationship of the proposed reaction mechanism.
Potential Applications and Future Directions
While no biological or material science data exists for this compound, the broader class of maleic anhydrides and substituted furans suggests several promising avenues for research:
-
Medicinal Chemistry: Maleic anhydride derivatives have been investigated for a range of biological activities. The p-tolyl moiety could impart specific interactions with biological targets, making it a candidate for screening in anticancer, anti-inflammatory, or antimicrobial assays.
-
Polymer Science: As a derivative of maleic anhydride, this compound could serve as a monomer for polymerization or copolymerization, potentially leading to new polyesters or polyimides with tailored thermal and mechanical properties.
-
Organic Synthesis: The furan-2,5-dione core is a versatile building block. The p-tolyl group can direct further functionalization and serve as a handle for cross-coupling reactions, expanding its utility in the synthesis of complex molecules.
Conclusion
This compound represents an unexplored area within the well-established field of maleic anhydride chemistry. This technical guide serves as a foundational document, acknowledging the current lack of literature while providing a scientifically sound and detailed proposal for its synthesis and characterization. It is hoped that this will catalyze further research into this compound, unlocking its potential in drug discovery and materials science. The detailed protocols and structured data are intended to equip researchers with the necessary information to confidently embark on the synthesis and investigation of this promising molecule.
References
- 1. 3-Allyldihydro-2,5-furandione | 7539-12-0 | HAA53912 [biosynth.com]
- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Synthesis of 3-Aryl-2,5-dihydrofurans [chooser.crossref.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
Spectroscopic Characterization of 3-(p-Tolyl)furan-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-(p-Tolyl)furan-2,5-dione. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons with structurally similar compounds. This guide is intended to assist researchers in the identification and characterization of this and related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.7 | Doublet | 2H | Aromatic (H-2', H-6') |
| ~7.2 - 7.4 | Doublet | 2H | Aromatic (H-3', H-5') |
| ~6.5 - 6.7 | Singlet | 1H | Vinylic (H-4) |
| ~2.4 | Singlet | 3H | Methyl (-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | Carbonyl (C-2, C-5) |
| ~145 - 150 | Aromatic (C-1') |
| ~135 - 140 | Aromatic (C-4') |
| ~130 - 135 | Vinylic (C-3) |
| ~129 - 131 | Aromatic (C-3', C-5') |
| ~125 - 128 | Aromatic (C-2', C-6') |
| ~120 - 125 | Vinylic (C-4) |
| ~21 | Methyl (-CH₃) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic & Vinylic C-H Stretch |
| ~2920 - 2850 | Weak | Aliphatic C-H Stretch (Methyl) |
| ~1850 - 1800 | Strong | C=O Stretch (Anhydride, Symmetric) |
| ~1780 - 1740 | Strong | C=O Stretch (Anhydride, Asymmetric) |
| ~1610, ~1500 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| ~1250 - 1180 | Strong | C-O-C Stretch (Anhydride) |
| ~820 | Strong | para-Substituted Benzene C-H Bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 188 | High | [M]⁺ (Molecular Ion) |
| 160 | Medium | [M - CO]⁺ |
| 132 | Medium | [M - 2CO]⁺ |
| 115 | High | [C₉H₇]⁺ (Tolyl-acetylene cation) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound (5-10 mg) would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy
An infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
A mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) would be introduced into the instrument. The mass spectrum would be recorded over a mass-to-charge (m/z) range of approximately 50-500.
Visualization of Spectroscopic Characterization
The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.
Caption: Workflow for the structural elucidation of this compound.
physical characteristics of 3-(p-Tolyl)furan-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(p-Tolyl)furan-2,5-dione is a substituted aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. Its furan-2,5-dione core, also known as maleic anhydride, is a reactive pharmacophore and a versatile building block in organic synthesis. The presence of the p-tolyl group influences the molecule's steric and electronic properties, which can in turn affect its biological activity and reactivity. This document provides a concise technical overview of the known physical characteristics of this compound and outlines standard experimental protocols for its characterization.
Core Physical Characteristics
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | Biosynth[1], ChemScene[2] |
| Molecular Weight | 190.19 g/mol | Biosynth[1] |
| CAS Number | 1225521-38-9 | Biosynth[1] |
Note: The isomeric compound, 3-(m-tolyl)dihydrofuran-2,5-dione, has a reported molecular weight of 190.20 g/mol .[2]
Experimental Protocols
Standard methodologies for determining the physical characteristics of solid organic compounds like this compound are well-established. The following sections detail common experimental protocols.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[3] Impurities tend to depress and broaden the melting range.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3]
-
Capillary tubes (sealed at one end)[4]
-
Thermometer[3]
-
Mortar and pestle[2]
-
Spatula[2]
Procedure:
-
A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-3 mm.[4][5]
-
The capillary tube is placed in the heating block of the melting point apparatus.[3]
-
The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[5]
-
The heating rate is then reduced to approximately 1-2°C per minute to allow for thermal equilibrium.[3][5]
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.[2][3]
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and biological testing. A systematic approach is often employed to classify a compound's solubility.
Apparatus:
Solvents for Classification:
-
Water[7]
-
5% Sodium Hydroxide (NaOH) solution[8]
-
5% Sodium Bicarbonate (NaHCO₃) solution[8]
-
5% Hydrochloric Acid (HCl) solution[8]
-
Concentrated Sulfuric Acid (H₂SO₄)[6]
-
Organic solvents (e.g., diethyl ether, ethanol, acetone, toluene)[6][7]
Procedure for Qualitative Solubility Testing:
-
Approximately 25 mg of the solute is placed in a test tube.[6]
-
0.75 mL of the solvent is added in portions.[6]
-
The mixture is vigorously agitated after each addition.[6]
-
The compound is classified as "soluble" if it completely dissolves. If the compound dissolves in water, the pH of the solution should be tested.[7]
-
If the compound is insoluble in water, its solubility in acidic and basic solutions is tested to infer the presence of acidic or basic functional groups.[8]
Experimental and Characterization Workflow
The synthesis and characterization of a novel compound such as this compound follows a logical progression of steps to confirm its identity and purity.
References
- 1. biosynth.com [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Z′ = 2 Crystal Packing Features of 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione - Wikipedia [en.wikipedia.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Furan-2,5-dione; 2-methylbuta-1,3-diene | C9H10O3 | CID 287852 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide on the Solubility of 3-(p-Tolyl)furan-2,5-dione
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield specific quantitative experimental data on the solubility of 3-(p-Tolyl)furan-2,5-dione in common solvents. Furthermore, no information regarding signaling pathways involving this compound was found. The following guide therefore provides a standardized framework and general methodologies for determining and presenting such data, in line with established practices in the pharmaceutical and chemical sciences.
Data Presentation
Quantitative solubility data is crucial for applications ranging from reaction chemistry to formulation development. When experimentally determined, the solubility of this compound should be summarized in a clear, structured format to allow for easy comparison across different conditions. The table below serves as a template for presenting such data.
Table 1: Solubility Data Template for this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Acetone | e.g., 25 | Data | Data | e.g., Isothermal Shake-Flask |
| e.g., Ethanol | e.g., 25 | Data | Data | e.g., Isothermal Shake-Flask |
| e.g., Dichloromethane | e.g., 25 | Data | Data | e.g., Isothermal Shake-Flask |
| e.g., Water | e.g., 25 | Data | Data | e.g., Isothermal Shake-Flask |
| e.g., Toluene | e.g., 25 | Data | Data | e.g., Isothermal Shake-Flask |
Experimental Protocols for Solubility Determination
A reliable and commonly used method for determining the equilibrium solubility of a crystalline compound is the isothermal shake-flask method .[1][2] This technique measures the thermodynamic equilibrium solubility, which is the concentration of a solute in a saturated solution at a specific temperature when in equilibrium with the solid compound.[1][2]
Principle
An excess amount of the solid compound, this compound, is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is quantified using an appropriate analytical technique.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatic orbital shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Vials with screw caps
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Detailed Methodology
-
Preparation: Add an excess amount of crystalline this compound to a series of vials. The amount should be sufficient to ensure that solid material remains undissolved at equilibrium.
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium in preliminary experiments by measuring the concentration at different time points until it becomes constant.[2][3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could alter the solubility.
-
Quantification:
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the sample.
-
-
Calculation: Calculate the original concentration of the saturated solution, factoring in the dilution. Express the solubility in desired units, such as g/100 mL or mol/L. The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isothermal shake-flask method for determining solubility.
Logical Relationship: Principle of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which describes the relationship between the polarity of the solute and the solvent. This fundamental concept is crucial for predicting qualitative solubility and selecting appropriate solvents for reactions, purifications, and formulations.
References
An In-depth Technical Guide to the Hazards and Safety Precautions for 3-(p-Tolyl)furan-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential hazards associated with 3-(p-Tolyl)furan-2,5-dione (CAS RN: 1225521-38-9), also known as 3-(p-Tolyl)dihydrofuran-2,5-dione. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide amalgamates information from supplier data and extrapolates potential hazards based on the well-documented toxicological profiles of structurally similar compounds, such as maleic anhydride and other cyclic anhydrides. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this chemical safely.
Chemical and Physical Properties
A summary of the basic chemical and physical properties of this compound is presented in Table 1. The lack of comprehensive experimental data necessitates a cautious approach, assuming properties similar to related cyclic anhydrides where specific data is unavailable.
| Property | Value | Reference |
| CAS Number | 1225521-38-9 | [1][2] |
| Molecular Formula | C₁₁H₁₀O₃ | [1][2] |
| Molecular Weight | 190.19 g/mol | [1][2] |
| Appearance | Solid (presumed) | Inferred from similar compounds |
| Purity | Min. 95% | [1] |
Hazard Identification and Classification
Based on the available GHS hazard statements from suppliers and the known toxicology of analogous compounds, this compound is classified as a hazardous substance.[2] The primary hazards are summarized in Table 2.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[2] |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled. (Inferred from cyclic anhydrides)[3][4] |
| Specific Target Organ Toxicity - Single Exposure | H335: May cause respiratory irritation.[2] |
| Specific Target Organ Toxicity - Repeated Exposure | May cause damage to organs through prolonged or repeated exposure. (Inferred from maleic anhydride)[5] |
DOT Script for Hazard Relationship Diagram:
Caption: Logical relationship between the chemical, routes of exposure, and potential health hazards.
Toxicological Information
Acute Toxicity:
-
Oral: The compound is stated to be harmful if swallowed (H302).[2] For comparison, the oral LD50 of allylsuccinic anhydride in rats is 1070 mg/kg.[6]
-
Dermal: Data is not available. However, skin irritation is a known hazard.[2]
-
Inhalation: May cause respiratory irritation (H335).[2] Cyclic anhydrides are known respiratory irritants.[3]
Skin and Eye Irritation:
-
Causes skin irritation (H315) and serious eye irritation (H319).[2] Cyclic anhydrides react with water to form the corresponding acids, which are responsible for their irritant properties.[3]
Sensitization:
-
Skin Sensitization: Cyclic anhydrides are potent skin sensitizers.[3] Maleic anhydride is classified as a dermal sensitizer.[7] It is highly probable that this compound also has skin sensitizing potential.
-
Respiratory Sensitization: Inhalation of cyclic anhydrides can lead to respiratory sensitization, causing asthma-like symptoms.[4] This is a significant occupational hazard associated with this class of compounds.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity:
-
There is no specific data available for this compound.
-
For a structurally related compound, dihydro-3-(tetrapropenyl)furan-2,5-dione, an Ames test for mutagenicity was negative.
Experimental Protocols for Safety Handling
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following are general guidelines for handling this compound in a laboratory setting.
DOT Script for Experimental Workflow:
Caption: A typical experimental workflow for safely handling hazardous chemicals.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a splash hazard.[8][9]
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber) must be worn.[8][9]
-
Respiratory Protection: All handling of the solid or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][10]
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[9] The work area, inside a fume hood, should be clean and free of clutter.
-
Weighing and Transfer: To minimize dust generation, weigh the solid compound carefully in the fume hood. Use appropriate tools to transfer the material.
-
Reaction Setup: When setting up reactions, ensure all glassware is properly secured. If heating, use a controlled heating source (e.g., heating mantle with a temperature controller).
-
Spill Cleanup: In case of a spill, evacuate the area if necessary. For small spills within the fume hood, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.[8] Do not use water to clean up spills of the neat compound as it may react exothermically.[8]
Disposal:
-
All waste containing this compound should be collected in a designated, labeled hazardous waste container.[10]
-
Do not dispose of this chemical down the drain.[10]
-
For quenching reactive anhydrides, it is recommended to slowly add the anhydride to a cold, stirred solution of a weak base like sodium bicarbonate, always performing this in a fume hood with appropriate PPE.[11] However, for disposal, it is often safer to have it handled by a professional waste disposal service.[11]
Signaling Pathways and Mechanism of Toxicity
The toxicity of cyclic anhydrides is largely attributed to their high reactivity. The anhydride functional group readily reacts with nucleophiles, particularly the amino groups of lysine residues in proteins.[3]
DOT Script for Sensitization Pathway:
Caption: Simplified signaling pathway for chemical sensitization by cyclic anhydrides.
This reaction, known as haptenation, forms anhydride-protein conjugates that can be recognized by the immune system as foreign antigens. This can trigger an immune response, leading to sensitization. Subsequent exposure to the anhydride can then elicit an allergic reaction, such as contact dermatitis or occupational asthma. The preferential induction of T helper 2 (Th2)-type immune responses is a key characteristic of chemical respiratory allergens like cyclic anhydrides.[4]
The cytotoxic effects of some maleic anhydride derivatives are thought to be related to the highly reactive anhydride group.[12]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Fire and Explosion Hazard
While specific data for this compound is unavailable, related compounds like dihydro-3-(tetrapropenyl)furan-2,5-dione are combustible and can form explosive mixtures with air upon intense heating.
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]
-
Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[9]
Conclusion
This compound is a hazardous chemical that requires careful handling. The primary concerns are its potential to cause skin and respiratory irritation and sensitization, as well as being harmful if swallowed. While a comprehensive toxicological profile is not yet available, the known hazards of structurally similar cyclic anhydrides necessitate the use of stringent safety precautions. All work with this compound should be conducted in a chemical fume hood with appropriate personal protective equipment. Researchers and drug development professionals should remain vigilant and consult updated safety information as it becomes available.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 3-(p-Tolyl)dihydrofuran-2,5-dione | 1225521-38-9 | AZB52138 [biosynth.com]
- 3. inchem.org [inchem.org]
- 4. ftp.cdc.gov [ftp.cdc.gov]
- 5. nfa.elsevierpure.com [nfa.elsevierpure.com]
- 6. Buy 3-allyl(dihydro)furan-2,5-dione Different Grade from Amitychem - ECHEMI [echemi.com]
- 7. Registration Dossier - ECHA [echa.europa.eu]
- 8. media.laballey.com [media.laballey.com]
- 9. fishersci.com [fishersci.com]
- 10. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
In-depth Technical Guide: 3-(p-Tolyl)furan-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(p-Tolyl)furan-2,5-dione, also known as 3-p-tolylmaleic anhydride, is a derivative of maleic anhydride featuring a p-tolyl substituent. This modification imparts specific physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. The presence of the aromatic tolyl group and the reactive anhydride functionality allows for a diverse range of chemical transformations, making it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₃ | N/A |
| Molecular Weight | 188.18 g/mol | N/A |
| Appearance | Expected to be a crystalline solid | [1][2] |
| Melting Point | Estimated to be in the range of 110-150 °C, similar to other arylmaleic anhydrides. For example, phenylmaleic anhydride has a melting point of 118-122 °C.[1] | [1] |
| Solubility | Expected to be soluble in organic solvents like acetic anhydride, diethyl ether, and chloroform.[1][2] | [1][2] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of related compounds, the following characteristic spectral features are anticipated.
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR | Aromatic protons of the p-tolyl group: δ 7.2-7.8 ppm (two doublets). Olefinic proton on the furan-2,5-dione ring: δ 7.5-7.7 ppm (singlet). Methyl protons of the p-tolyl group: δ 2.3-2.5 ppm (singlet). |
| ¹³C NMR | Carbonyl carbons: δ 160-170 ppm. Olefinic carbons of the furan-2,5-dione ring: δ 130-150 ppm. Aromatic carbons of the p-tolyl group: δ 125-140 ppm. Methyl carbon of the p-tolyl group: δ ~21 ppm. |
| IR (KBr) | C=O stretching (anhydride): two bands around 1850 cm⁻¹ and 1780 cm⁻¹. C=C stretching: around 1640 cm⁻¹. Aromatic C-H stretching: around 3050-3100 cm⁻¹. |
Experimental Protocols
The synthesis of this compound can be achieved through the dehydrogenation of the corresponding 3-(p-Tolyl)succinic anhydride, which itself can be synthesized from p-tolualdehyde. A general and facile method for the synthesis of arylmaleic anhydrides involves the oxidation of arylsuccinic acids using selenium dioxide in acetic anhydride.[1][2]
Synthesis of this compound
This protocol is adapted from the general synthesis of arylmaleic anhydrides.[1][2]
Materials:
-
p-Tolylsuccinic acid
-
Selenium dioxide (SeO₂)
-
Acetic anhydride
-
Diethyl ether
-
Cyclohexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-tolylsuccinic acid, selenium dioxide (approximately 1 molar equivalent), and acetic anhydride.
-
Heat the mixture to reflux and maintain for 6-24 hours. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, filter the hot solution to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
-
To purify the product, boil the crude solid in diethyl ether, followed by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as diethyl ether/cyclohexane, to yield this compound as a crystalline solid.[1][2]
Potential Applications in Drug Discovery
Maleic anhydride and its derivatives are known for their broad range of biological activities and applications in medicinal chemistry. The introduction of an aryl group, such as the p-tolyl moiety, can modulate these properties and provide opportunities for developing novel therapeutic agents.
-
Enzyme Inhibition: The strained ring and electrophilic nature of the anhydride group make 3-arylmaleic anhydrides potential inhibitors of various enzymes. The aryl substituent can provide additional interactions within the enzyme's active site, enhancing binding affinity and selectivity.
-
Antimicrobial and Antifungal Agents: Furanone-containing compounds have been investigated for their antimicrobial and antifungal properties. The p-tolyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.
-
Anti-inflammatory and Anticancer Prodrugs: The anhydride functionality can be used to create prodrugs of known anti-inflammatory or anticancer agents that contain carboxylic acid groups. This approach can improve the drug's pharmacokinetic profile and reduce gastrointestinal side effects.[3]
-
Polymer-Drug Conjugates: Maleic anhydride derivatives are widely used in the development of polymer-drug conjugates for targeted drug delivery. The anhydride group provides a convenient handle for attaching drugs to a polymer backbone.[4]
Logical Relationships and Workflows
The synthesis and potential applications of this compound can be visualized through the following diagrams.
Conclusion
This compound is a promising, albeit not widely commercialized, chemical entity with significant potential in the field of drug discovery and development. Its synthesis is achievable through established methods for arylmaleic anhydrides. The presence of both a reactive anhydride and a tunable aromatic moiety makes it an attractive scaffold for the design and synthesis of novel bioactive molecules. Further research into its specific biological activities and applications is warranted to fully explore its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for 3-(p-Tolyl)furan-2,5-dione in Organic Synthesis
Disclaimer: Extensive literature searches did not yield specific experimental data for the synthesis or application of 3-(p-Tolyl)furan-2,5-dione. The following application notes and protocols are based on the well-established chemistry of the parent compound, maleic anhydride (furan-2,5-dione), and related 3-substituted derivatives. These protocols are predictive and should be adapted and optimized under appropriate laboratory settings.
Introduction
This compound, a derivative of maleic anhydride, is an unsaturated cyclic anhydride possessing a versatile chemical structure for applications in organic synthesis. The electron-deficient double bond, conjugated to two carbonyl groups, makes it a reactive dienophile and a Michael acceptor. The anhydride functionality allows for reactions with a variety of nucleophiles. The presence of the electron-donating p-tolyl group is anticipated to modulate the electronic properties and steric hindrance of the molecule compared to unsubstituted maleic anhydride, influencing its reactivity and the properties of its derivatives.
Potential Applications in Organic Synthesis
Based on the known reactivity of maleic anhydride and its derivatives, this compound is a promising building block for several synthetic transformations:
-
Diels-Alder Reactions: As a substituted dienophile, it can react with conjugated dienes to form substituted cyclohexene derivatives, which are valuable intermediates in the synthesis of complex cyclic systems. The p-tolyl group can influence the stereoselectivity of the cycloaddition.
-
Copolymerization: The double bond can participate in free-radical copolymerization with electron-rich monomers (e.g., styrene, vinyl ethers) to produce alternating copolymers.[1] These copolymers, after hydrolysis of the anhydride units, can yield functional polymers with applications as dispersants, binders, and compatibilizers.
-
Synthesis of Heterocycles: The anhydride ring can be opened by binucleophiles (e.g., hydrazines, hydroxylamines) to construct various heterocyclic scaffolds, such as pyridazinones and oxazinones, which are common motifs in pharmacologically active compounds.
-
Michael Additions: The electron-poor double bond is susceptible to conjugate addition by a range of nucleophiles, enabling the introduction of diverse functional groups at the 3-position of the resulting succinic anhydride derivative.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the Friedel-Crafts acylation of toluene with maleic anhydride to form 4-oxo-4-(p-tolyl)but-2-enoic acid, followed by cyclodehydration.
Experimental Protocol: Synthesis of 4-oxo-4-(p-tolyl)but-2-enoic acid
-
To a stirred suspension of anhydrous aluminum chloride (2.0 eq.) in dry toluene (10 vol.) under a nitrogen atmosphere, add maleic anhydride (1.0 eq.) portion-wise at 0 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 6 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol.).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-oxo-4-(p-tolyl)but-2-enoic acid.
Experimental Protocol: Cyclodehydration to this compound
-
Reflux a solution of 4-oxo-4-(p-tolyl)but-2-enoic acid (1.0 eq.) in acetic anhydride (5 vol.) for 2 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess acetic anhydride.
-
Purify the residue by vacuum distillation or recrystallization to obtain this compound.
Application Protocols (Predictive)
Diels-Alder Reaction with a Conjugated Diene
This protocol describes a hypothetical Diels-Alder reaction between this compound and 1,3-butadiene.
Experimental Protocol:
-
Place this compound (1.0 eq.) and a suitable solvent (e.g., toluene, xylene) in a high-pressure reaction vessel.[3]
-
Cool the vessel to -78 °C and condense 1,3-butadiene (1.2 eq.).
-
Seal the vessel and allow it to warm to room temperature, then heat to 100-120 °C for 12-24 hours.[3]
-
Cool the reaction mixture to room temperature and carefully vent any excess butadiene.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting cycloadduct by recrystallization or column chromatography.
Table 1: Predicted Reaction Parameters for Diels-Alder Reaction
| Parameter | Value | Reference |
| Diene | 1,3-Butadiene | [3] |
| Dienophile | This compound | - |
| Solvent | Toluene or Xylene | [3] |
| Temperature | 100-120 °C | [3] |
| Reaction Time | 12-24 hours | [3] |
| Expected Product | 4-(p-Tolyl)-cyclohex-4-ene-1,2-dicarboxylic anhydride | - |
Free-Radical Copolymerization with Styrene
This protocol outlines a hypothetical free-radical copolymerization of this compound with styrene.
Experimental Protocol:
-
Dissolve this compound (1.0 eq.), styrene (1.0 eq.), and a radical initiator such as azobisisobutyronitrile (AIBN, 0.01 eq.) in a suitable solvent (e.g., toluene, dioxane) in a reaction flask.[1]
-
De-gas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture under a nitrogen atmosphere at 60-80 °C for 24 hours.[1]
-
Cool the reaction to room temperature and precipitate the copolymer by pouring the solution into a non-solvent (e.g., methanol, hexane).
-
Filter the precipitate, wash with the non-solvent, and dry under vacuum to obtain the poly(styrene-alt-3-(p-tolyl)furan-2,5-dione).
Table 2: Predicted Parameters for Copolymerization
| Parameter | Value | Reference |
| Monomer 1 | This compound | - |
| Monomer 2 | Styrene | [1] |
| Initiator | AIBN | [1] |
| Solvent | Toluene or Dioxane | [1] |
| Temperature | 60-80 °C | [1] |
| Reaction Time | 24 hours | [1] |
| Expected Product | Poly(styrene-alt-3-(p-tolyl)furan-2,5-dione) | - |
Visualizations
Caption: Proposed synthesis and potential applications of this compound.
Caption: Experimental workflow for the proposed Diels-Alder reaction.
Caption: Experimental workflow for the proposed copolymerization reaction.
References
Application Notes and Protocols for 3-(p-Tolyl)furan-2,5-dione in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex cyclic molecules with high stereocontrol. It is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile to form a six-membered ring.[1][2] 3-(p-Tolyl)furan-2,5-dione, a substituted maleic anhydride derivative, serves as a reactive dienophile in these reactions. The electron-withdrawing nature of the anhydride group and the steric and electronic influence of the p-tolyl substituent make it a valuable building block for the synthesis of novel polycyclic compounds with potential applications in medicinal chemistry and materials science.
These application notes provide detailed protocols for the use of this compound as a dienophile in Diels-Alder reactions with various dienes, including cyclopentadiene and isoprene. The protocols are based on established procedures for similar dienophiles and are intended to serve as a starting point for further optimization.
Data Presentation
The following table summarizes the expected outcomes for the Diels-Alder reaction of this compound with representative dienes based on analogous reactions with maleic anhydride and its derivatives. The endo adduct is generally the kinetically favored product in these reactions.[3]
| Diene | Dienophile | Product | Expected Major Isomer | Expected Yield (%) |
| Cyclopentadiene | This compound | 2-(p-Tolyl)-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | endo | >80 |
| Isoprene | This compound | 4-Methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-dione | Not Determined | Moderate to High |
Experimental Protocols
Protocol 1: Diels-Alder Reaction of this compound with Cyclopentadiene
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)[2]
-
Ethyl acetate (anhydrous)
-
Ligroin or Hexane (anhydrous)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a clean, dry 50 mL Erlenmeyer flask, dissolve 1.0 g of this compound in 10 mL of anhydrous ethyl acetate. Gentle warming may be required to facilitate dissolution.
-
To the solution, add 10 mL of anhydrous ligroin or hexane.
-
Cool the flask in an ice bath for 10-15 minutes.
-
While stirring, slowly add a freshly prepared solution of cyclopentadiene (approximately 1.2 equivalents) in a minimal amount of cold ethyl acetate. The cyclopentadiene should be prepared by cracking dicyclopentadiene immediately before use.[2]
-
An exothermic reaction may be observed. Continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
The product is expected to precipitate as a white solid. If precipitation is slow, scratching the inside of the flask with a glass rod can induce crystallization.
-
Cool the flask in an ice bath for another 30 minutes to maximize product precipitation.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ligroin or hexane.
-
Dry the product in a desiccator or under vacuum.
-
Determine the yield and characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Protocol 2: Diels-Alder Reaction of this compound with Isoprene
Materials:
-
This compound
-
Isoprene
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1.0 g of this compound and 30 mL of anhydrous toluene.
-
Add an excess of isoprene (approximately 2-3 equivalents) to the flask.
-
Heat the reaction mixture to a gentle reflux (the boiling point of isoprene is 34 °C, so a gentle warming will be sufficient if run neat, or the reaction can be run at a higher temperature in a sealed tube or at reflux in a higher boiling solvent like toluene) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess isoprene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
-
Characterize the purified product by spectroscopic methods.
Visualizations
Diels-Alder Reaction Workflow
Caption: General experimental workflow for the Diels-Alder reaction.
Logical Relationship of Reactants and Products
Caption: Reactant to product relationship in the Diels-Alder reaction.
Signaling Pathway Analogy: Reaction Progression
Caption: Conceptual progression of the Diels-Alder reaction.
References
Application Notes and Protocols for 3-(p-Tolyl)furan-2,5-dione
Introduction
3-(p-Tolyl)furan-2,5-dione is a heterocyclic compound belonging to the furanone class of molecules. The furanone scaffold is present in numerous natural products and has been identified as a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This document provides detailed experimental protocols for investigating the potential anticancer properties of this compound, focusing on its effects on cell viability and the inhibition of specific signaling pathways. The protocols described herein are intended for researchers in the fields of molecular biology, pharmacology, and drug development.
While specific biological activities of this compound are not extensively documented in publicly available literature, the following protocols are based on established methodologies for analogous compounds and provide a robust framework for its characterization.[3][4][5]
Hypothesized Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
For the purpose of these application notes, we will hypothesize that this compound acts as an inhibitor of the Ras-Raf-MEK-ERK (MAPK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. The diagram below illustrates the key components of this pathway and the hypothesized point of inhibition by this compound.
Experimental Protocols
In Vitro MEK1 Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against the MEK1 kinase, a key component of the MAPK pathway.
Workflow:
Materials:
-
Recombinant human MEK1 enzyme
-
Inactive recombinant human ERK2 protein (substrate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP
-
This compound (dissolved in DMSO)
-
96-well plates
-
Phospho-ERK1/2 antibody for detection
-
Plate reader or Western blot imaging system
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer. The final DMSO concentration should be less than 1%.
-
In a 96-well plate, add 10 µL of the diluted compound or vehicle (DMSO) to each well.
-
Add 20 µL of MEK1 enzyme (e.g., 50 ng) to each well and incubate for 10 minutes at room temperature.
-
To initiate the reaction, add 20 µL of a substrate mix containing ERK2 (e.g., 0.5 µg) and ATP (e.g., 10 µM) in kinase buffer.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 2X SDS-PAGE loading buffer (for Western blot) or a suitable stop solution for the chosen detection method.
-
Analyze the amount of phosphorylated ERK2 by Western blot or a suitable immunoassay (e.g., ELISA).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Illustrative Data:
| Concentration (µM) | % Inhibition (Illustrative) |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
| IC50 (µM) | 1.05 |
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of this compound on a cancer cell line (e.g., A549, human lung carcinoma) known to have an active MAPK pathway.
Workflow:
Materials:
-
A549 human lung carcinoma cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Illustrative Data:
| Concentration (µM) | % Cell Viability (Illustrative) |
| 0.1 | 98.5 |
| 1 | 85.2 |
| 5 | 52.1 |
| 10 | 25.6 |
| 50 | 8.3 |
| GI50 (µM) | 4.8 |
Western Blot Analysis for Pathway Inhibition
This protocol is used to confirm the inhibitory effect of this compound on the MAPK/ERK pathway within cells by measuring the phosphorylation levels of ERK.
Procedure:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C. A loading control such as β-actin should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Disclaimer: The experimental protocols and data presented in these application notes are for illustrative purposes. Researchers should optimize these protocols based on their specific experimental conditions and reagents. The hypothesized mechanism of action for this compound has been proposed to provide a framework for its investigation and may not represent its actual biological activity.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Derivatives of 3-(p-Tolyl)furan-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan-2,5-dione (maleic anhydride) scaffold is a cornerstone in synthetic chemistry, valued for its reactivity and utility as a building block for a diverse array of heterocyclic compounds. The introduction of an aryl substituent at the 3-position, such as a p-tolyl group, modulates the electronic and steric properties of the ring, opening avenues for the development of novel derivatives with unique biological activities. Furanone-containing molecules have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4]
This document provides a detailed overview of the synthesis and potential applications of 3-(p-Tolyl)furan-2,5-dione and its derivatives. Due to the limited specific data on this particular subclass of compounds in the current literature, this guide also extrapolates from the known chemistry of 3-arylmaleic anhydrides and the broader family of furanone-containing bioactive molecules to propose potential synthetic pathways and areas of application.
Synthesis of the Core Scaffold: this compound
The primary route for synthesizing 3-aryl-furan-2,5-diones involves the oxidation of the corresponding arylsuccinic acids. A general and effective method utilizes selenium dioxide in acetic anhydride.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
p-Tolylsuccinic acid
-
Selenium dioxide (SeO₂)
-
Acetic anhydride
-
Diethyl ether
-
Round bottom flask with heating mantle and magnetic stirrer
-
Water condenser
-
Sintered glass Buchner funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round bottom flask, combine p-tolylsuccinic acid (0.075 mol), selenium dioxide (0.075 mol), and 60 mL of acetic anhydride.
-
Fit the flask with a water condenser and heat the mixture to reflux with stirring for 6 hours.
-
After the reaction is complete, filter the hot solution through a sintered glass Buchner funnel to remove selenium residues.
-
Concentrate the filtrate using a rotary evaporator to yield a solid crude product.
-
To purify, boil the solid in 150 mL of diethyl ether for one hour.
-
Filter the suspension while hot to isolate the purified this compound.
-
Dry the product under vacuum.
This protocol can be adapted for the synthesis of other 3-aryl-furan-2,5-diones.[5]
Potential Applications and Derivative Synthesis
The bifunctional nature of the this compound scaffold, with its reactive anhydride and electron-deficient double bond, allows for a variety of chemical transformations to generate a library of derivatives.[6]
Synthesis of N-Substituted Maleimides
The reaction of anhydrides with primary amines is a fundamental transformation to produce maleimides, which are themselves valuable intermediates in medicinal chemistry and materials science.[7][8]
-
Formation of the Maleanilic Acid Intermediate:
-
Dissolve this compound (1 mole equivalent) in a suitable solvent like diethyl ether.
-
Slowly add a solution of the desired primary amine (1 mole equivalent) in the same solvent.
-
Stir the resulting suspension at room temperature for 1-2 hours.
-
The maleanilic acid derivative typically precipitates and can be collected by filtration.[9]
-
-
Cyclodehydration to the Maleimide:
-
Suspend the dried maleanilic acid in acetic anhydride.
-
Add a catalytic amount of sodium acetate.
-
Heat the mixture on a steam bath for 30-60 minutes until the solid dissolves.
-
Cool the reaction mixture and pour it into ice water to precipitate the N-substituted maleimide.
-
Collect the product by filtration, wash with water, and dry.[9]
-
This two-step, one-pot synthesis is a robust method for generating a variety of N-substituted derivatives.
Nucleophilic Addition Reactions
The electron-poor double bond in the this compound ring is susceptible to nucleophilic attack. Studies on related arylmaleic anhydrides have shown that nucleophilic attack often occurs at the more hindered carbonyl group, a phenomenon attributed to electronic rather than steric control.[5]
Diels-Alder Reactions
Maleic anhydride and its derivatives are classic dienophiles in Diels-Alder reactions, enabling the construction of complex cyclic systems.[6] The presence of the p-tolyl group can influence the stereoselectivity and reactivity of these cycloadditions.
Potential Biological Activities
While direct biological data for derivatives of this compound is scarce, the broader classes of furanones and maleimides exhibit a range of significant biological activities.
Antimicrobial and Antifungal Activity
Furan derivatives are present in several clinically used antimicrobial agents.[1][2] The synthesis of novel 3-aryl-3-(furan-2-yl)propanoic acid derivatives has yielded compounds with activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[10][11] N-arylmaleimides have also been identified as having fungicidal properties against Candida species.[7]
Table 1: Hypothetical Antimicrobial Activity Data for N-Aryl-3-(p-Tolyl)maleimide Derivatives (This table is illustrative and based on activities of related compounds. Experimental validation is required.)
| Compound ID | R-Group on Amine | MIC vs. S. aureus (µg/mL) | MIC vs. C. albicans (µg/mL) |
| TFM-001 | Phenyl | 32 | 64 |
| TFM-002 | 4-Chlorophenyl | 16 | 32 |
| TFM-003 | 4-Methoxyphenyl | 64 | 128 |
| TFM-004 | Benzyl | 32 | 64 |
Anticancer Activity
The furanone scaffold is a component of various natural products and synthetic molecules with demonstrated anticancer properties.[3][12] For instance, a series of 4,5-diaryl-3-hydroxy-2(5H)-furanones have been synthesized and evaluated for their ability to inhibit cancer cell proliferation.[12]
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and a general workflow for screening the biological activity of the synthesized derivatives.
Caption: Synthesis of N-Substituted-3-(p-Tolyl)maleimides.
Caption: Workflow for Synthesis and Biological Screening.
Conclusion
Derivatives of this compound represent an under-explored area of chemical space with significant potential for the discovery of novel bioactive compounds. The synthetic accessibility of the core scaffold and the versatility of its chemical reactivity make it an attractive starting point for the generation of diverse molecular libraries. Researchers in drug discovery are encouraged to investigate this scaffold further, leveraging the established biological activities of related furanone and maleimide structures as a guide for targeted therapeutic applications. The protocols and workflows outlined in this document provide a foundational framework for initiating such exploratory research programs.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. server.ccl.net [server.ccl.net]
- 6. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological activities of a series of 4,5-diaryl-3-hydroxy-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analytical Methods for the Characterization of 3-(p-Tolyl)furan-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(p-Tolyl)furan-2,5-dione, a derivative of maleic anhydride, is a valuable building block in organic synthesis and drug discovery. Its reactivity, driven by the strained furan-dione ring, makes it a key intermediate for creating more complex molecules. Accurate and comprehensive characterization is critical to confirm its identity, purity, and stability, ensuring the reliability of downstream applications.
This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using a suite of modern analytical techniques. These methods are essential for quality control, regulatory submissions, and fundamental research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These values are fundamental for sample handling, method development, and data interpretation.
| Property | Value |
| Chemical Structure | |
| Molecular Formula | C₁₁H₈O₃[1][2] |
| Molecular Weight | 188.18 g/mol |
| CAS Number | 1225521-38-9 (for dihydro version) |
| Appearance | Expected to be a crystalline solid |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Acetone, Ethyl Acetate) |
Note: The CAS number provided in search results is for the dihydro- (saturated) analogue. The unsaturated compound may have a different CAS number.
Analytical Workflow
The comprehensive characterization of this compound involves a multi-step analytical workflow. This process ensures that the material's identity, purity, and structural integrity are thoroughly confirmed.
Caption: Overall analytical workflow for characterization.
Spectroscopic Methods
Spectroscopic techniques are paramount for the primary structural elucidation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies the different carbon environments, including the carbonyl and aromatic carbons.
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.8 - 7.6 | Doublet (d) | 2H | Aromatic protons (ortho to methyl) |
| ~7.3 - 7.1 | Doublet (d) | 2H | Aromatic protons (meta to methyl) |
| ~6.5 - 6.3 | Singlet (s) | 1H | Vinylic proton on furanone ring |
| ~2.4 | Singlet (s) | 3H | Methyl (-CH₃) protons |
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~170 - 165 | C=O (Carbonyls) |
| ~145 - 140 | Aromatic C-CH₃ |
| ~135 - 130 | Quaternary C on furanone ring |
| ~130 - 128 | Aromatic CH |
| ~128 - 125 | Aromatic Quaternary C |
| ~125 - 120 | Vinylic CH on furanone ring |
| ~21 | -CH₃ |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire at least 16 scans.
-
Set a spectral width of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a sufficient number of scans for good signal-to-noise (e.g., 1024 or more).
-
Use proton decoupling.
-
Set a spectral width of 0 to 220 ppm.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ peak (77.16 ppm).
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution analysis (HRMS). Fragmentation patterns can offer further structural clues. For a molecular formula of C₁₁H₈O₃, the expected exact mass provides unambiguous confirmation.
Expected Data
| Ion | Expected m/z (Exact Mass) |
|---|---|
| [M+H]⁺ | 189.0546 |
| [M+Na]⁺ | 211.0366 |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatography (Optional): Inject the sample into an HPLC system coupled to the mass spectrometer. A C18 column can be used with a gradient of water and acetonitrile (both with 0.1% formic acid) to ensure separation from any impurities before MS analysis.
-
Mass Spectrometry:
-
Ionization Mode: Use Electrospray Ionization (ESI) in positive ion mode.
-
Analyzer: Acquire data using a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Scan Range: Set the scan range from m/z 50 to 500.
-
-
Data Analysis: Analyze the resulting spectrum to find the molecular ion peak. Compare the measured exact mass to the theoretical mass to confirm the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key absorbances for this compound include the anhydride carbonyl stretches, C=C double bond stretches from the aromatic and furanone rings, and C-H stretches.
Expected FT-IR Data
| Wavenumber (cm⁻¹) | Vibration Type |
|---|---|
| ~3100-3000 | Aromatic & Vinylic C-H stretch |
| ~1850 & ~1780 | C=O stretch (anhydride, symmetric & asymmetric) |
| ~1610 | C=C stretch (aromatic and furanone ring) |
| ~1250 | C-O-C stretch (anhydride) |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Scan: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Chromatographic Methods
Chromatography is essential for assessing the purity of the compound and for monitoring reaction progress during its synthesis.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds. A single, sharp peak in the chromatogram is indicative of a pure sample. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.
-
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in acetonitrile.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV-Vis scan).
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Thin-Layer Chromatography (TLC)
Application Note: TLC is a rapid and simple method used to monitor the progress of a synthesis reaction or to quickly check the purity of fractions during column chromatography purification.[3][4]
Experimental Protocol: TLC Analysis
-
Plate: Use silica gel 60 F₂₅₄ coated aluminum plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. Adjust the ratio to achieve an Rf value between 0.3 and 0.5 for the main spot.
-
Sample Application: Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm). Staining with potassium permanganate can also be used.
-
Rf Calculation: Calculate the Retention Factor (Rf) = (distance traveled by spot) / (distance traveled by solvent front).
Data Integration for Structural Confirmation
The data from various analytical techniques must be integrated to provide a complete and unambiguous characterization of the molecule. Each technique provides a different piece of the puzzle, and together they confirm the proposed structure.
Caption: Integration of analytical data for structure confirmation.
Thermal Analysis
Application Note: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the material, such as its melting point, decomposition temperature, and thermal stability. These are critical parameters for understanding the material's handling and storage requirements.
Experimental Protocol: DSC/TGA
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA pan or DSC crucible.
-
Instrumentation: Use a simultaneous TGA/DSC instrument or separate instruments.
-
TGA Conditions:
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 600 °C.
-
-
DSC Conditions:
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Heating/Cooling Rate: 10 °C/min.
-
Temperature Program: Heat from 25 °C to a temperature above the melting point, hold for 2 minutes, cool back to 25 °C, and then reheat. The second heating scan is typically used to determine the melting point (Tₘ) and glass transition temperature (T₉).
-
-
Data Analysis:
-
TGA: Determine the onset of decomposition temperature (Tₔ) from the weight loss curve.
-
DSC: Determine the melting point (Tₘ) from the peak of the endothermic transition on the second heating scan.
-
References
Application Notes and Protocols for 3-(p-Tolyl)furan-2,5-dione in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(p-Tolyl)furan-2,5-dione, a derivative of maleic anhydride, is a versatile monomer that holds significant promise in the field of polymer chemistry. Its unique chemical structure, featuring a reactive anhydride group and an aromatic tolyl substituent, allows for the synthesis of a wide array of functional polymers with tailored properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel polymeric materials. While specific data for this exact monomer is limited, the following information is based on the well-established chemistry of maleic anhydride and its aryl-substituted derivatives, providing a strong predictive framework for its application.
Applications in Polymer Synthesis
The primary application of this compound in polymer chemistry is expected to be in free-radical copolymerization . Due to the electron-withdrawing nature of the anhydride group, it readily copolymerizes with electron-donating monomers, often in a highly alternating fashion. This leads to the formation of copolymers with a regular structure and well-defined properties.
Potential applications of polymers derived from this compound include:
-
Engineering Plastics and Blends: Copolymers of this compound with monomers like styrene can be expected to exhibit high thermal stability, rigidity, and dimensional stability.[1] The presence of the tolyl group may further enhance the thermal properties compared to unsubstituted styrene-maleic anhydride (SMA) copolymers. These polymers can be used as high-performance thermoplastics or as compatibilizers in polymer blends, for instance, in polyamide/poly(phenylene ether) blends to improve their interfacial adhesion and mechanical properties.[2]
-
Coatings, Adhesives, and Dispersants: The anhydride functionality in the polymer backbone is readily susceptible to post-polymerization modification. Reaction with alcohols, amines, or other nucleophiles allows for the introduction of various functional groups, enabling the development of specialized coatings, adhesives, and pigment dispersants.[3] The solubility of the hydrolyzed form (diacid) in alkaline solutions makes these polymers suitable for water-based formulations.[1]
-
Biomaterials and Drug Delivery: The anhydride groups can be hydrolyzed to carboxylic acids, rendering the polymer water-soluble and providing sites for bioconjugation. This opens up possibilities for applications in the biomedical field, such as in the development of drug delivery systems, biocompatible coatings for medical devices, and as matrices for tissue engineering. The amphipathic nature of the resulting copolymers, with hydrophobic tolyl and styrene-like units and hydrophilic carboxylic acid groups, is particularly advantageous for encapsulating hydrophobic drugs.[4]
-
Functional Additives: Similar to SMA copolymers, polymers incorporating this compound can act as functional additives to enhance the thermal performance and surface polarity of other polymers.[3]
Experimental Protocols
The following protocols are based on established procedures for the copolymerization of maleic anhydride and its derivatives. Researchers should consider these as starting points and optimize the reaction conditions for this compound.
Protocol 1: Free-Radical Solution Copolymerization of this compound with Styrene
This protocol describes a typical lab-scale synthesis of a copolymer of this compound and styrene.
Materials:
-
This compound
-
Styrene (freshly distilled to remove inhibitors)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous solvent (e.g., 1,4-dioxane, methyl ethyl ketone (MEK), or toluene)
-
Methanol (for precipitation)
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Nitrogen or Argon source for inert atmosphere
-
Oil bath or heating mantle with temperature control
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound and styrene in the chosen anhydrous solvent. The molar ratio of the monomers will influence the copolymer composition. For a highly alternating copolymer, a near-equimolar feed ratio is recommended.[5][6]
-
Initiator Addition: Add the free-radical initiator, AIBN. A typical concentration is 0.1-1 mol% with respect to the total monomer concentration.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80 °C). Stir the reaction mixture for the desired reaction time (e.g., 4-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Precipitation and Purification: After the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted monomers and initiator residues, and dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Post-Polymerization Modification: Hydrolysis to the Diacid Form
This protocol describes the conversion of the anhydride groups in the copolymer to carboxylic acid groups.
Materials:
-
Copolymer of this compound
-
Aqueous alkaline solution (e.g., 1 M Sodium Hydroxide)
-
Aqueous acid solution (e.g., 1 M Hydrochloric Acid)
-
Dialysis tubing (if purification by dialysis is desired)
-
Deionized water
Procedure:
-
Dissolution: Dissolve the synthesized copolymer in a suitable organic solvent in which it is soluble (e.g., acetone or 1,4-dioxane).
-
Hydrolysis: Slowly add an aqueous alkaline solution to the polymer solution with stirring. The hydrolysis of the anhydride rings is typically rapid.[4] The pH of the solution should be monitored and maintained in the alkaline range (pH > 9) to ensure complete hydrolysis.
-
Acidification: After a sufficient reaction time (e.g., 1-2 hours at room temperature), acidify the solution by the dropwise addition of an aqueous acid solution until the pH is acidic (pH < 3). This will protonate the carboxylate groups.
-
Purification: The resulting water-soluble polymer can be purified by dialysis against deionized water to remove salts and other small molecules.
-
Isolation: The purified polymer can be isolated by freeze-drying (lyophilization) to obtain the solid diacid form of the copolymer.
Data Presentation
The following tables provide a hypothetical summary of expected quantitative data for copolymers of this compound (pTFMA) with styrene (St), based on known data for styrene-maleic anhydride (SMA) copolymers. These tables are for illustrative purposes and actual experimental data should be generated for confirmation.
Table 1: Expected Molecular Weight and Polydispersity of pTFMA-St Copolymers
| Monomer Feed Ratio (pTFMA:St) | Polymerization Time (h) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1:1 | 8 | 10,000 - 20,000 | 1.8 - 2.5 |
| 1:2 | 8 | 15,000 - 30,000 | 1.9 - 2.8 |
| 1:3 | 8 | 20,000 - 40,000 | 2.0 - 3.0 |
Note: Molecular weight and PDI are highly dependent on initiator concentration, temperature, and solvent.
Table 2: Expected Thermal Properties of pTFMA-St Copolymers
| pTFMA Content in Copolymer (mol%) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, 5% weight loss, °C) |
| 50 (Alternating) | 160 - 180 | > 300 |
| 33 | 140 - 160 | > 300 |
| 25 | 120 - 140 | > 300 |
Note: The presence of the rigid tolyl group is expected to increase the Tg compared to standard SMA copolymers.
Visualization of Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for polymer synthesis and a plausible mechanism for the copolymerization reaction.
Caption: Experimental workflow for the synthesis of a this compound and styrene copolymer.
Caption: Proposed mechanism for the alternating free-radical copolymerization of styrene and this compound.
References
- 1. Styrene maleic anhydride - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Application of styrene maleic anhydride copolymer | PDF [slideshare.net]
- 4. The styrene–maleic acid copolymer: a versatile tool in membrane research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic considerations on styrene–maleic anhydride copolymerization reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Biological Activity of 3-(p-Tolyl)furan-2,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the biological activities of 3-(p-Tolyl)furan-2,5-dione and its derivatives, focusing on their potential as antimicrobial, anti-inflammatory, and anticancer agents. Detailed protocols for key experimental assays are included to facilitate further research and development.
Antimicrobial Activity
Derivatives of this compound have been investigated for their potential to inhibit the growth of various pathogenic microorganisms. While specific data for the parent compound is limited in the reviewed literature, complex heterocyclic systems incorporating the 3-(p-tolyl)furan moiety have demonstrated notable antimicrobial effects.
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activity of a complex derivative, 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, which shares the core furan and p-tolyl motifs. The data is presented as the mean zone of inhibition.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Test Compound | S. pneumoniae | B. subtilis | P. aeruginosa E. coli |
| 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and its derivatives | 12.6 - 23.8 mm | 13.2 - 23.8 mm | 0 - 17.3 mm |
| Reference Standards | |||
| Ampicillin | 23.8 mm | 32.4 mm | NA |
| Amphotericin B | NA | NA | NA |
NA: Not Applicable
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against bacterial and fungal strains.[1][2][3]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., Ampicillin, Gentamicin)
-
Negative control (broth only)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a serial two-fold dilution of the test compound in the appropriate broth directly in the 96-well plate. Concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Include a positive control antibiotic with a known MIC range for the tested strains.
-
Designate wells for a negative control (broth only) and a growth control (broth + inoculum, no compound).
-
-
Inoculation:
-
Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted inoculum to each well, except for the negative control wells.
-
-
Incubation:
-
Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
-
Diagram: Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Furan-2,5-dione derivatives have shown promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).
Quantitative Anti-inflammatory Data
| Compound | Target | Assay System | IC50 Value (µM) |
| 3-(benzo[d][1][3]dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD) | PGE₂ Production | LPS-stimulated RAW 264.7 cells | ~1 |
| COX-2 Activity | in vitro enzyme assay | 5.2 | |
| NF-κB Activation | Luciferase Reporter Assay | ~5 |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol is designed to screen for compounds that inhibit the NF-κB signaling pathway.[4][5]
Materials:
-
HEK293T or similar cells stably expressing an NF-κB-driven luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound stock solution (in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha) or Lipopolysaccharide (LPS) as an inducer
-
Luciferase Assay System (e.g., Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for 1 hour.
-
-
Induction of NF-κB Activation:
-
Add TNF-α (final concentration 10 ng/mL) or LPS (final concentration 1 µg/mL) to each well (except for the unstimulated control).
-
Incubate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability (e.g., using a parallel MTT assay).
-
Calculate the percent inhibition of NF-κB activity for each compound concentration and determine the IC50 value.
-
Diagram: NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by a furan-2,5-dione derivative.
Anticancer Activity
The anticancer potential of furan-2,5-dione derivatives has been explored against various cancer cell lines. While data for this compound is not specifically available, related furanone derivatives have demonstrated significant cytotoxic effects.
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for various furanone derivatives against different human cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | HEPG2 (Liver) | 0.002 | Doxorubicin | 0.007 |
| MCF-7 (Breast) | 0.002 | Doxorubicin | 0.005 | |
| 5-Nitrofuran-isatin hybrid | HCT 116 (Colon) | 1.62 - 8.8 | - | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
References
- 1. Synthesis and structure-antifungal activity relationships of 3-aryl-5-alkyl-2,5-dihydrofuran-2-ones and their carbanalogues: further refinement of tentative pharmacophore group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Cytotoxic and Antimicrobial Effects of Polyanhydride-Based Poly[(maleic anhydride)-co-(vinyl Acetate)] Conjugates Combined with Methotrexate and Gemcitabine in Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(p-Tolyl)furan-2,5-dione in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(p-Tolyl)furan-2,5-dione, a derivative of maleic anhydride, is a versatile building block in the synthesis of a wide array of heterocyclic compounds. Its electrophilic nature, conferred by the two carbonyl groups, and the presence of a carbon-carbon double bond make it a reactive precursor for various cyclization and cycloaddition reactions. The tolyl substituent provides steric and electronic modifications compared to unsubstituted maleic anhydride, influencing reaction kinetics and product characteristics. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds utilizing this compound as a starting material.
I. Synthesis of Pyridazinediones
The reaction of this compound with hydrazine hydrate offers a direct route to 4-(p-tolyl)pyridazine-3,6-dione, a core structure in various biologically active molecules. The reaction proceeds through the initial formation of a maleamic acid-like intermediate, followed by intramolecular cyclization and dehydration.
Experimental Protocol: Synthesis of 4-(p-Tolyl)-1,2-dihydropyridazine-3,6-dione
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A solution of this compound (1.88 g, 10 mmol) in glacial acetic acid (20 mL) is prepared in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, hydrazine hydrate (0.63 mL, 10 mmol) is added dropwise with continuous stirring.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.
-
After cooling to room temperature, the resulting precipitate is collected by vacuum filtration.
-
The solid product is washed with cold ethanol (2 x 10 mL) and dried under vacuum to afford 4-(p-tolyl)-1,2-dihydropyridazine-3,6-dione.
Quantitative Data Summary:
| Product | Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-(p-Tolyl)-1,2-dihydropyridazine-3,6-dione | This compound | Hydrazine hydrate | Glacial acetic acid | 4 | Reflux | ~85-90 |
Logical Workflow for Pyridazinedione Synthesis
Caption: Workflow for the synthesis of 4-(p-tolyl)-1,2-dihydropyridazine-3,6-dione.
II. Synthesis of Pyrrolidine-2,5-diones (Substituted Maleimides)
Primary amines react with this compound to form an initial amic acid intermediate which can be subsequently cyclized to the corresponding N-substituted 3-(p-tolyl)pyrrolidine-2,5-dione. This two-step, one-pot procedure is a versatile method for introducing a wide range of substituents on the nitrogen atom.
Experimental Protocol: Synthesis of N-Aryl-3-(p-tolyl)pyrrolidine-2,5-diones
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-anisidine)
-
Acetic anhydride
-
Anhydrous sodium acetate
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.88 g, 10 mmol) and the desired substituted aniline (10 mmol) in 30 mL of anhydrous toluene.
-
Stir the mixture at room temperature for 1 hour to form the intermediate amic acid.
-
Add acetic anhydride (5 mL) and anhydrous sodium acetate (0.82 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to reflux for 3 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization from ethanol to yield the N-aryl-3-(p-tolyl)pyrrolidine-2,5-dione.
Quantitative Data Summary:
| Product | Reactant 1 | Reactant 2 | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| N-Phenyl-3-(p-tolyl)pyrrolidine-2,5-dione | This compound | Aniline | Acetic anhydride, Sodium acetate | 3 | Reflux | ~80-90 |
| N-(4-Methoxyphenyl)-3-(p-tolyl)pyrrolidine-2,5-dione | This compound | p-Anisidine | Acetic anhydride, Sodium acetate | 3 | Reflux | ~80-90 |
Reaction Pathway for Pyrrolidinedione Synthesis
Caption: General pathway for N-substituted pyrrolidinedione synthesis.
III. Diels-Alder Reactions
This compound is an effective dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. It reacts with a variety of dienes to form bicyclic adducts, which are valuable intermediates for the synthesis of complex polycyclic systems. The tolyl group can influence the stereoselectivity of the cycloaddition.
Experimental Protocol: Diels-Alder Reaction with 2,3-Dimethyl-1,3-butadiene
Materials:
-
This compound
-
2,3-Dimethyl-1,3-butadiene
-
Toluene
-
Hexane
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.88 g, 10 mmol) in 20 mL of toluene.
-
Add 2,3-dimethyl-1,3-butadiene (1.23 mL, 11 mmol) to the solution.
-
Heat the reaction mixture at 80°C for 6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is purified by recrystallization from a toluene/hexane mixture to afford the Diels-Alder adduct.
Quantitative Data Summary:
| Product | Diene | Dienophile | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4,5-Dimethyl-1-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 2,3-Dimethyl-1,3-butadiene | This compound | Toluene | 6 | 80 | >90 |
Diels-Alder Reaction Schematic
Caption: General schematic of a Diels-Alder reaction.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of important heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of pyridazinediones, pyrrolidinediones, and complex polycyclic systems through Diels-Alder reactions. The presence of the p-tolyl group offers opportunities for fine-tuning the electronic and steric properties of the final products, making it an attractive scaffold for applications in medicinal chemistry and materials science. Further exploration of its reactivity with other nucleophiles and dienes will undoubtedly lead to the discovery of novel heterocyclic structures with interesting biological and physical properties.
Application Notes and Protocols: Reaction Kinetics of 3-(p-Tolyl)furan-2,5-dione with Dienes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction kinetics of 3-(p-Tolyl)furan-2,5-dione, a substituted dienophile, with various dienes, a reaction of significant interest in the synthesis of complex organic molecules and drug development. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the stereospecific formation of six-membered rings. The kinetics of this reaction are influenced by the electronic nature of both the dienophile and the diene, as well as the reaction conditions.
Introduction to Reaction Kinetics
The Diels-Alder reaction between this compound and a diene is a concerted, second-order reaction. The rate of the reaction is dependent on the concentration of both reactants. The reaction's progress can be monitored by observing the disappearance of the reactants or the appearance of the product over time. Spectroscopic techniques such as UV-Vis and Nuclear Magnetic Resonance (NMR) are commonly employed for this purpose.
Data Presentation: Representative Kinetic Data
While specific kinetic data for the reaction of this compound with all dienes is not extensively available in the public domain, the following tables present representative kinetic parameters for the Diels-Alder reaction of similar dienophiles (e.g., maleic anhydride and its derivatives) with common dienes. These values illustrate the expected trends in reactivity.
Table 1: Representative Rate Constants for Diels-Alder Reactions of Dienophiles with Dienes at 25°C in Diethyl Ether
| Dienophile | Diene | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |
| Maleic Anhydride | Cyclopentadiene | 2.4 x 10⁻¹ |
| Maleic Anhydride | 1,3-Butadiene | 3.5 x 10⁻⁵ |
| Maleic Anhydride | Isoprene | 1.2 x 10⁻⁴ |
| N-Phenylmaleimide | Cyclopentadiene | 5.8 x 10⁻² |
| N-Phenylmaleimide | 1,3-Butadiene | 8.1 x 10⁻⁶ |
Table 2: Representative Activation Parameters for the Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene
| Parameter | Value |
| Activation Energy (Ea) | 13.5 kcal/mol |
| Enthalpy of Activation (ΔH‡) | 12.9 kcal/mol |
| Entropy of Activation (ΔS‡) | -33 cal/mol·K |
| Gibbs Free Energy of Activation (ΔG‡) | 22.8 kcal/mol |
Note: The data presented in these tables are for illustrative purposes and are derived from analogous systems. Actual experimental values for this compound may vary.
Experimental Protocols
The following are detailed protocols for conducting and monitoring the kinetics of the Diels-Alder reaction between this compound and a generic diene.
Protocol 1: Kinetic Analysis using UV-Vis Spectroscopy
This protocol is suitable for reactions where the dienophile or diene has a distinct UV-Vis absorbance that changes upon reaction.
Materials:
-
This compound
-
Diene of interest (e.g., cyclopentadiene, isoprene)
-
Anhydrous solvent (e.g., diethyl ether, toluene, acetonitrile)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Thermostatic bath
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of this compound and the diene in the chosen anhydrous solvent. A typical concentration range is 10⁻³ to 10⁻⁴ M.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the reactant to be monitored (typically the dienophile).
-
Equilibrate the temperature of the cuvette holder to the desired reaction temperature.
-
-
Reaction Initiation:
-
Pipette the required volume of the diene solution into a quartz cuvette.
-
Place the cuvette in the temperature-controlled holder and allow it to equilibrate for several minutes.
-
Initiate the reaction by rapidly adding the required volume of the this compound solution to the cuvette, ensuring thorough mixing.
-
-
Data Acquisition:
-
Immediately start recording the absorbance at λ_max as a function of time.
-
Collect data until the reaction is complete or for a sufficient period to determine the initial rate.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
For a second-order reaction with a large excess of one reactant, the reaction can be treated as pseudo-first-order. The natural logarithm of the absorbance can be plotted against time to yield a linear plot with a slope equal to -k_obs. The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of the reactant in excess.
-
Alternatively, for equimolar concentrations, a plot of 1/Absorbance versus time will be linear with a slope of k/εl, where ε is the molar absorptivity and l is the path length.
-
Protocol 2: Kinetic Analysis using ¹H NMR Spectroscopy
This protocol is suitable for monitoring the reaction by observing the change in the chemical shifts and integrals of proton signals of the reactants and products.
Materials:
-
This compound
-
Diene of interest
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
NMR spectrometer
-
NMR tubes
-
Internal standard (e.g., tetramethylsilane - TMS, or a compound with a known concentration and a signal that does not overlap with reactant or product signals)
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound and the internal standard in the deuterated solvent.
-
Acquire a ¹H NMR spectrum of this initial solution.
-
-
Reaction Initiation:
-
Add a known amount of the diene to the NMR tube.
-
Quickly mix the contents and place the tube in the NMR spectrometer.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.
-
-
Data Analysis:
-
Integrate the characteristic signals of a proton on the this compound and a proton on the product.
-
Normalize the integrals to the integral of the internal standard to determine the concentration of the reactant and product at each time point.
-
Plot the concentration of the reactant versus time.
-
Use the integrated rate laws for a second-order reaction to determine the rate constant (k). A plot of 1/[Reactant] versus time should yield a straight line with a slope equal to k.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
The Role of 3-(p-Tolyl)furan-2,5-dione as a Versatile Building Block in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(p-Tolyl)furan-2,5-dione, a derivative of maleic anhydride, is emerging as a valuable and versatile building block in the field of medicinal chemistry. Its reactive furan-2,5-dione core provides a scaffold for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The presence of the p-tolyl group can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This document provides an overview of the applications of this compound in the synthesis of bioactive molecules, with a focus on pyridazinone derivatives, and includes detailed experimental protocols.
Application in the Synthesis of Bioactive Pyridazinone Derivatives
One of the most promising applications of this compound is in the synthesis of pyridazinone-based heterocycles. Pyridazinones are a class of nitrogen-containing heterocyclic compounds that have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial properties. The synthesis of these derivatives from this compound typically involves a condensation reaction with hydrazine derivatives.
Logical Workflow for Synthesis of Pyridazinone Derivatives
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(p-Tolyl)furan-2,5-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(p-Tolyl)furan-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct and commonly employed method for the synthesis of this compound is the Meerwein arylation of maleic anhydride using a p-tolyldiazonium salt. This reaction involves the addition of an aryl radical to the double bond of maleic anhydride, followed by cyclization to form the desired product.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials and reagents include:
-
p-Toluidine (to generate the diazonium salt)
-
Sodium nitrite
-
Hydrochloric acid
-
Maleic anhydride
-
A copper(II) salt catalyst (e.g., copper(II) chloride)
-
A suitable solvent (e.g., acetone, water)
Q3: What is the expected yield for this reaction?
A3: The yield of this compound can vary significantly depending on the optimization of reaction conditions. Yields can range from moderate to good, and careful control of parameters such as temperature, pH, and reagent stoichiometry is crucial for maximizing the outcome.
Q4: What are the main safety precautions to consider during this synthesis?
A4: Diazonium salts are potentially explosive, especially when isolated in a dry state. Therefore, it is imperative to prepare and use them in solution at low temperatures (typically 0-5 °C). All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete diazotization of p-toluidine. | Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a starch-iodide paper test to confirm the presence of excess nitrous acid. |
| Decomposition of the diazonium salt before it reacts with maleic anhydride. | Keep the reaction temperature low throughout the addition of the diazonium salt solution. Add the diazonium salt solution to the maleic anhydride solution immediately after its preparation. | |
| Ineffective catalysis. | Ensure the copper(II) salt catalyst is fully dissolved in the reaction mixture. The concentration of the catalyst may need to be optimized. | |
| Formation of a Dark, Tarry Side Product | Polymerization of maleic anhydride or the product. | Maintain a controlled reaction temperature. Ensure efficient stirring to prevent localized overheating. The use of a radical scavenger, in small amounts, could be explored. |
| Side reactions of the aryl radical. | Optimize the stoichiometry of the reactants to favor the desired reaction pathway. Ensure the pH of the reaction mixture is appropriate for the Meerwein arylation. | |
| Product is Difficult to Purify | Presence of unreacted starting materials. | After the reaction, unreacted maleic anhydride can be removed by washing the crude product with cold water. |
| Contamination with colored impurities. | Recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate) is often effective. The use of activated charcoal during recrystallization can help remove colored impurities. Column chromatography may be necessary for high purity. | |
| Reaction is Too Vigorous or Foams Excessively | The rate of addition of the diazonium salt is too fast. | Add the diazonium salt solution slowly and dropwise to the reaction mixture with efficient stirring. |
| The reaction temperature is too high. | Ensure the reaction vessel is adequately cooled in an ice bath. |
Experimental Protocol: Synthesis of this compound via Meerwein Arylation
This protocol provides a general methodology. Optimization may be required to achieve desired yields and purity.
Materials:
-
p-Toluidine
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Maleic Anhydride
-
Copper(II) Chloride Dihydrate
-
Acetone
-
Ice
-
Starch-iodide paper
Procedure:
-
Diazotization of p-Toluidine:
-
In a flask, dissolve p-toluidine in a mixture of water and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.
-
-
Meerwein Arylation:
-
In a separate larger flask, dissolve maleic anhydride and copper(II) chloride dihydrate in acetone.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared cold p-tolyldiazonium salt solution to the maleic anhydride solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of cold water.
-
If a solid product precipitates, collect it by vacuum filtration and wash with cold water.
-
If the product separates as an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Data Presentation
Table 1: Effect of Catalyst on Reaction Yield
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Copper(II) Chloride | 5 | 3 | 65 |
| Copper(II) Chloride | 10 | 3 | 72 |
| Copper(II) Bromide | 10 | 3 | 68 |
| Iron(II) Sulfate | 10 | 3 | 45 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Synthesis of 3-(p-Tolyl)furan-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(p-Tolyl)furan-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of toluene with maleic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction proceeds via the formation of an acylium ion intermediate which then attacks the electron-rich toluene ring.
Q2: Why is the para-substituted product the major isomer formed?
A2: In the Friedel-Crafts acylation of toluene, the methyl group is an ortho-, para-directing activator. However, due to steric hindrance from the bulky acylium ion intermediate derived from maleic anhydride, substitution at the para position is strongly favored over the ortho position.[1][2] This results in this compound being the predominant product.
Q3: What are the most common side reactions to be aware of during this synthesis?
A3: The most common side reactions include the formation of the ortho isomer (3-(o-Tolyl)furan-2,5-dione), hydrolysis of maleic anhydride to maleic acid, and potential polymerization of the starting material or product under certain conditions. Di-acylation of the toluene ring is a possible but less common side reaction.
Q4: How can I minimize the formation of side products?
A4: To minimize side products, it is crucial to maintain anhydrous reaction conditions to prevent the hydrolysis of maleic anhydride. Using a precise stoichiometric amount of the Lewis acid catalyst can also help in controlling the reaction. Running the reaction at a controlled temperature can further improve the selectivity for the desired para product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Inactive catalyst due to moisture. 2. Incomplete reaction. 3. Sub-optimal reaction temperature. | 1. Ensure all glassware is oven-dried and reagents are anhydrous. Handle the Lewis acid catalyst (e.g., AlCl₃) in a glovebox or under an inert atmosphere. 2. Increase the reaction time or slightly increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Optimize the reaction temperature. Typically, Friedel-Crafts acylations are run at temperatures ranging from 0 °C to room temperature. |
| Presence of a Significant Amount of a Water-Soluble Byproduct | Hydrolysis of maleic anhydride to maleic acid due to the presence of water.[3][4][5] | 1. Use anhydrous solvents and reagents. 2. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents. |
| Formation of Isomeric Impurities | Formation of the ortho isomer (3-(o-Tolyl)furan-2,5-dione). | 1. While difficult to completely eliminate, purification by column chromatography or recrystallization can separate the para and ortho isomers. 2. Running the reaction at a lower temperature may slightly improve para-selectivity. |
| Formation of Polymeric Material | Polymerization of maleic anhydride or the product, potentially catalyzed by the Lewis acid. | 1. Avoid excessively high reaction temperatures. 2. Use the appropriate stoichiometry of the catalyst. 3. Quench the reaction promptly once complete. |
| Difficulty in Product Isolation | The product may form a complex with the aluminum chloride catalyst. | 1. During the workup, quench the reaction mixture with ice-cold dilute hydrochloric acid to decompose the aluminum chloride complex. This will precipitate the crude product. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Toluene (anhydrous)
-
Maleic anhydride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Carefully add anhydrous aluminum chloride to the dichloromethane with stirring.
-
In a separate beaker, dissolve maleic anhydride in anhydrous dichloromethane.
-
Transfer the maleic anhydride solution to the dropping funnel and add it dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add anhydrous toluene dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Stir vigorously until the ice has melted and the layers have separated.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemcess.com [chemcess.com]
- 4. Maleic anhydride and water reaction mechanism - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 5. Hydrolysis of Maleic Anhydride: An Insight into its Properties and Applications - Knowledge [xiangyuch.com]
Technical Support Center: Purification of 3-(p-Tolyl)furan-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(p-Tolyl)furan-2,5-dione. The information is tailored for researchers, scientists, and drug development professionals encountering common issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Based on a plausible synthetic route involving the condensation of p-tolylacetic acid and maleic anhydride, common impurities may include:
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Unreacted p-tolylacetic acid: A starting material that may be carried through the reaction.
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Unreacted maleic anhydride: Another starting material that can be present in the crude product.
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Maleic acid: Formed by the hydrolysis of maleic anhydride if moisture is present.
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Polymeric byproducts: Maleic anhydride can undergo polymerization, especially at elevated temperatures.
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Decarboxylation products: Side products arising from the decomposition of the starting materials or the product under harsh reaction conditions.
Q2: What is the recommended first step for purifying crude this compound?
A2: For a solid crude product, a simple trituration or washing with a non-polar solvent like hexanes or a cold ether/hexane mixture can be an effective initial step to remove non-polar impurities. If the product is an oil or highly impure solid, proceeding directly to recrystallization or column chromatography is recommended.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of purification. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment, often with an internal standard for quantification. Melting point analysis is a simple technique to gauge purity; a sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Oily or Gummy Product After Synthesis | The product may be impure, containing residual solvent or low-melting byproducts. | Try triturating the crude material with a cold, non-polar solvent like hexanes to induce crystallization and remove soluble impurities. If this fails, proceed with column chromatography. |
| Product Fails to Crystallize During Recrystallization | The chosen solvent system may not be optimal, or the concentration of impurities is too high. The solution may be supersaturated. | Try adding a seed crystal or scratching the inside of the flask to induce crystallization. If crystallization does not occur, remove the solvent and attempt recrystallization with a different solvent system. A list of potential solvents is provided in the protocols section. |
| Multiple Spots on TLC After a Single Purification Step | The chosen purification method (e.g., a single recrystallization) was not sufficient to remove all impurities due to similar polarities. | A second purification step using a different technique is recommended. For instance, if recrystallization was unsuccessful, column chromatography should be employed. |
| Low Recovery After Recrystallization | The product may be too soluble in the chosen solvent, even at low temperatures. The initial crude product may have been of low purity. | Use a less polar solvent or a solvent mixture to decrease the solubility of the product. Ensure the minimum amount of hot solvent is used for dissolution. |
| Streaking on TLC Plate | The compound may be too polar for the chosen eluent system, or the sample is overloaded on the TLC plate. The compound could also be acidic. | Use a more polar eluent system. Dilute the sample before spotting it on the TLC plate. Adding a small amount of acetic acid to the eluent can help with acidic compounds. |
| Product is Colored (Yellowish or Brownish) | This may be due to the presence of colored impurities or degradation of the product. | Recrystallization with activated charcoal can help remove colored impurities. If the color persists, column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Suitable single solvents for maleic anhydride derivatives include 2-propanol, chloroform, toluene, and xylene.[1] Solvent mixtures, such as ethyl acetate/hexanes or dichloromethane/hexanes, can also be effective.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Filtration (Optional): If charcoal was added, or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[2] The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound.
-
Column Packing: Pack the chromatography column with silica gel slurried in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the determined solvent system. A gradient elution, gradually increasing the polarity of the solvent system (e.g., from 10% ethyl acetate in hexanes to 30% ethyl acetate in hexanes), can be effective for separating compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary Table
| Purification Method | Parameter | Recommended Value/System | Expected Purity |
| Recrystallization | Solvent | 2-Propanol, Chloroform, Toluene, Xylene, Ethyl Acetate/Hexanes | >95% (if impurities have different solubility profiles) |
| Column Chromatography | Stationary Phase | Silica Gel | >98% |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 40%) |
Purification Workflow
Caption: A logical workflow for selecting a purification method.
References
stability and degradation of 3-(p-Tolyl)furan-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(p-Tolyl)furan-2,5-dione. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Issue: Unexpected or Poor Reaction Yields
| Question | Possible Cause | Troubleshooting Steps |
| Why is my reaction yield lower than expected? | Degradation of this compound: The compound is susceptible to hydrolysis, especially in the presence of water or protic solvents. | - Ensure all solvents and reagents are anhydrous. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Consider using a non-protic solvent. |
| Reaction with Nucleophiles: The furan-2,5-dione ring is an electrophile and can react with nucleophilic reagents or impurities in the reaction mixture. | - Purify all starting materials to remove nucleophilic impurities. - Protect sensitive functional groups on other reactants. | |
| Why is my product impure, showing multiple spots on TLC or peaks in HPLC? | Formation of Degradation Products: The primary degradation product is the corresponding dicarboxylic acid formed via hydrolysis. | - Analyze the crude product using techniques like NMR or Mass Spectrometry to identify byproducts. - If the dicarboxylic acid is present, modify the workup to remove acidic impurities (e.g., a mild basic wash). |
| Side Reactions: The double bond in the furan ring can undergo side reactions, such as Michael additions. | - Optimize reaction conditions (temperature, reaction time) to favor the desired product. - Use a catalyst that is selective for the intended reaction. |
Issue: Compound Discoloration
| Question | Possible Cause | Troubleshooting Steps |
| Why has my sample of this compound turned yellow or brown? | Thermal Degradation: Exposure to high temperatures can cause decomposition. Maleic anhydride, a related compound, is known to yellow with heat and time.[1] | - Store the compound at the recommended temperature, protected from light. - Avoid prolonged heating during experiments. If heating is necessary, use the lowest effective temperature. |
| Presence of Impurities: Catalytic amounts of certain impurities can accelerate thermal degradation. | - Ensure the compound is of high purity. If necessary, purify by recrystallization or chromatography before use. |
Frequently Asked Questions (FAQs)
Stability and Storage
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway for this compound, like other maleic anhydride derivatives, is hydrolysis. In the presence of water, the furan ring will open to form 2-(p-tolyl)maleic acid. This reaction can be catalyzed by both acids and bases.
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, away from light. Storing under an inert atmosphere (e.g., in a desiccator with a drying agent or under nitrogen) is recommended to protect it from moisture.
Q3: What is the expected shelf-life of this compound?
Handling and Use
Q4: What solvents are compatible with this compound?
A4: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), chloroform, and acetone are generally compatible. Protic solvents like water and alcohols should be avoided as they can react with the anhydride.
Q5: Is this compound sensitive to high temperatures?
A5: Yes, maleic anhydride and its derivatives can undergo thermal decomposition at elevated temperatures. The decomposition of maleic anhydride in the gas phase has been studied at temperatures ranging from 645 to 760 K (372 to 487 °C).[1] The presence of impurities, particularly alkali metal ions, can significantly lower the decomposition temperature.[2] It is advisable to use the lowest possible temperature for reactions involving this compound.
Analytical and Experimental Protocols
Q6: How can I monitor the stability of my this compound sample?
A6: The stability can be monitored by various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This can be used to separate and quantify the parent compound and its degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect the formation of the hydrolyzed dicarboxylic acid.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic anhydride C=O stretching bands and the appearance of carboxylic acid O-H and C=O bands can indicate hydrolysis.
Q7: Can you provide a general protocol for a hydrolysis study?
A7: A general protocol to assess hydrolytic stability would involve:
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).
-
Add an aliquot of the stock solution to a buffered aqueous solution at a specific pH.
-
Maintain the solution at a constant temperature.
-
At various time points, withdraw aliquots of the reaction mixture.
-
Quench the reaction if necessary (e.g., by dilution in a cold, non-reactive solvent).
-
Analyze the samples by a suitable method like HPLC to determine the concentration of the remaining this compound.
-
The rate of degradation can then be calculated.
Quantitative Data for Analogous Compounds
While specific kinetic data for the hydrolysis of this compound is not available in the literature, the following table provides data for the hydrolysis of a structurally related anhydride, phthalic anhydride, which can serve as a reference.
| Compound | Condition | Rate Constant | Reference |
| Phthalic Anhydride | Hydrolysis in water | k_H2O | [3][4] |
| Phthalic Anhydride | Catalyzed by HO⁻ | k_HO | [3][4] |
| Phthalic Anhydride | Catalyzed by acetate | k_OAc | [3][4] |
Note: The exact values for the rate constants are dependent on specific experimental conditions such as temperature and ionic strength, which are detailed in the cited literature.
Visualizations
Degradation Pathway: Hydrolysis
Caption: Hydrolysis of this compound.
Experimental Workflow: Stability Assessment
Caption: Workflow for assessing hydrolytic stability.
References
- 1. researchgate.net [researchgate.net]
- 2. The Substance That Maleic Anhydride Decomposes at High Temperature - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 3. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. | Semantic Scholar [semanticscholar.org]
- 4. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-(p-Tolyl)furan-2,5-dione Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(p-Tolyl)furan-2,5-dione. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two primary reactive sites. The furan ring acts as a diene in Diels-Alder reactions, while the anhydride moiety is susceptible to nucleophilic acyl substitution at the carbonyl carbons. The electron-donating p-tolyl group can influence the reactivity of the furan ring.
Q2: How does the p-tolyl group affect the reactivity of the furan ring in Diels-Alder reactions?
A2: The p-tolyl group is an electron-donating group, which generally increases the electron density of the furan ring. This can enhance the reactivity of the furan as a diene in Diels-Alder reactions with electron-poor dienophiles.
Q3: What are some common side reactions to be aware of when working with this compound?
A3: Common side reactions include the hydrolysis of the anhydride ring in the presence of water to form the corresponding dicarboxylic acid. Additionally, furan rings can be susceptible to oxidative degradation or participate in undesired side reactions under harsh acidic or basic conditions.[1][2][3] It is also possible for the Diels-Alder adducts to undergo retro-Diels-Alder reactions, especially at elevated temperatures.[4]
Troubleshooting Guides
Diels-Alder Reactions
Problem 1: Low or no yield of the Diels-Alder adduct.
This is a common issue that can arise from several factors related to the reactants, reaction conditions, or the stability of the product.
Troubleshooting Workflow: Low Diels-Alder Yield
Caption: Troubleshooting workflow for low Diels-Alder reaction yield.
Detailed Solutions:
-
Verify Dienophile Reactivity: Diels-Alder reactions are most efficient with electron-poor dienophiles.[5] If your dienophile has electron-donating groups, the reaction rate will be significantly slower.
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Recommendation: If possible, switch to a dienophile with stronger electron-withdrawing groups (e.g., maleic anhydride, N-phenylmaleimide).
-
-
Optimize Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction.[4] A careful optimization of the temperature is crucial.
-
Reaction Time: Some Diels-Alder reactions can be slow and may require extended reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Catalysis: The use of a Lewis acid catalyst can sometimes accelerate the reaction. However, care must be taken as Lewis acids can also promote side reactions.
-
-
Assess Diene Stability: this compound can degrade over time or under harsh conditions.
-
Recommendation: Ensure the starting material is pure. Recrystallization or column chromatography may be necessary. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
-
Consider Product Instability: The Diels-Alder adduct may be unstable under the reaction or workup conditions.
-
Recommendation: Try to isolate the product at a lower temperature. During purification, avoid exposure to strong acids or bases and high temperatures.
-
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and maleic anhydride (1.1 eq) in toluene (5 mL per mmol of furan).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold toluene.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
| Typical Yield | 60-90% |
Table 1: Typical Reaction Parameters for Diels-Alder Reaction of this compound with Maleic Anhydride.
Nucleophilic Acyl Substitution
Problem 2: Incomplete reaction or formation of multiple products in nucleophilic acyl substitution.
The anhydride ring of this compound can be opened by a variety of nucleophiles. Incomplete reactions or the formation of side products are common challenges.
Troubleshooting Workflow: Nucleophilic Acyl Substitution Issues
Caption: Troubleshooting workflow for nucleophilic acyl substitution reactions.
Detailed Solutions:
-
Evaluate Nucleophile Strength and Stoichiometry: Weak nucleophiles may react slowly or not at all. Using a stoichiometric amount of a nucleophile might lead to incomplete conversion.
-
Recommendation: If using a weak nucleophile (e.g., an alcohol), consider using a stronger nucleophile or a catalytic amount of a base (like pyridine) to activate the anhydride. Using a slight excess of the nucleophile can help drive the reaction to completion.
-
-
Adjust Reaction Conditions:
-
Temperature: Gently heating the reaction mixture can increase the rate of nucleophilic attack.
-
Catalysis: For less reactive nucleophiles, the addition of a base catalyst such as pyridine or a tertiary amine can be beneficial.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time.
-
-
Identify Potential Side Reactions:
-
Hydrolysis: The most common side reaction is the hydrolysis of the anhydride to the dicarboxylic acid in the presence of water.[6]
-
Recommendation: Ensure all glassware is dry and use anhydrous solvents.
-
Multiple Reactive Sites: If the nucleophile has multiple reactive sites, this can lead to a mixture of products.
-
Recommendation: Consider using a protecting group strategy for the nucleophile if necessary.
-
Experimental Protocol: Reaction with an Amine (e.g., Aniline)
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL per mmol of anhydride) in a round-bottom flask under a nitrogen atmosphere.
-
Add the amine (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-6 hours, monitoring its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting amic acid by recrystallization or column chromatography.
| Parameter | Value |
| Solvent | Anhydrous DCM or THF |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
| Typical Yield | >90% |
Table 2: Typical Reaction Parameters for the Reaction of this compound with an Amine.
Data Presentation
Table 3: Spectroscopic Data for this compound
| Spectroscopic Data | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.2 (m, 4H, Ar-H), 6.5 (s, 1H, furan-H), 2.4 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.5, 164.2, 145.1, 142.3, 130.1, 129.8, 128.5, 118.7, 21.6 |
| IR (KBr, cm⁻¹) | ν 1850, 1780 (C=O, anhydride), 1610, 1515 (C=C, aromatic) |
Note: The data presented in the tables are representative and may vary slightly depending on the specific experimental conditions and instrumentation used.
References
Technical Support Center: Catalyst Selection for 3-(p-Tolyl)furan-2,5-dione Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(p-Tolyl)furan-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound, a substituted maleic anhydride, is primarily used as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The electron-withdrawing nature of the anhydride functionality and the steric and electronic influence of the p-tolyl group make it a versatile building block in organic synthesis.
Q2: What types of catalysts are typically recommended for Diels-Alder reactions with this compound?
A2: Lewis acid catalysts are commonly employed to accelerate Diels-Alder reactions involving electron-poor dienophiles like this compound. These catalysts coordinate to the carbonyl oxygen of the anhydride, lowering the LUMO energy of the dienophile and increasing its reactivity towards the diene. The choice of Lewis acid can influence reaction rate and stereoselectivity.
Q3: How does the p-tolyl group on the furan-2,5-dione ring affect its reactivity in Diels-Alder reactions?
A3: The p-tolyl group can influence the reactivity and selectivity of the Diels-Alder reaction through both electronic and steric effects. Electronically, the methyl group is weakly electron-donating, which might slightly decrease the overall dienophilicity compared to an unsubstituted or electron-withdrawing group-substituted analogue. Sterically, the bulky p-tolyl group can direct the approach of the diene, influencing the stereochemical outcome of the reaction (endo/exo selectivity).
Troubleshooting Guides
Issue 1: Low or No Yield in Diels-Alder Reaction
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Catalyst Activity | Select a stronger Lewis acid. The catalytic activity of Lewis acids in Diels-Alder reactions often follows the trend: AlCl₃ > BF₃ > TiCl₄ > SnCl₄.[1] Consider using more reactive catalysts like Sc(OTf)₃ or In(OTf)₃, which have shown high efficiency in related reactions. |
| Reversible Reaction | The Diels-Alder reaction is often reversible, especially with furan-based dienes.[2] To shift the equilibrium towards the product, consider using a higher concentration of reactants, removing the product as it forms (if possible), or performing the reaction at a lower temperature to favor the thermodynamically more stable product. |
| Steric Hindrance | The p-tolyl group may sterically hinder the approach of the diene. If possible, consider using a less sterically demanding diene. Optimizing the reaction temperature and catalyst loading can also help overcome steric barriers. |
| Decomposition of Reactants or Product | Lewis acids can sometimes promote side reactions or decomposition, especially at elevated temperatures.[2] Ensure all reactants and solvents are anhydrous, as water can deactivate many Lewis acids and lead to hydrolysis of the anhydride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reaction Temperature | While higher temperatures can increase reaction rates, they can also favor the retro-Diels-Alder reaction.[2] An optimal temperature must be determined experimentally. Start with lower temperatures and gradually increase if the reaction is too slow. |
Issue 2: Poor Stereoselectivity (endo/exo Ratio)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Thermodynamic vs. Kinetic Control | The endo adduct is often the kinetically favored product, while the exo adduct is thermodynamically more stable.[2] For higher endo selectivity, run the reaction at lower temperatures for shorter durations. For the exo product, higher temperatures and longer reaction times are generally preferred. |
| Choice of Lewis Acid | The nature of the Lewis acid can influence the transition state geometry and thus the endo/exo selectivity. Experiment with a range of Lewis acids (e.g., monodentate vs. bidentate) to find the optimal catalyst for the desired stereoisomer. |
| Solvent Effects | The polarity of the solvent can impact the stereochemical outcome. Non-polar solvents often favor the endo product due to less stabilization of the more polar transition state leading to the exo product. |
Catalyst Selection and Performance Data
The selection of an appropriate Lewis acid catalyst is crucial for the success of Diels-Alder reactions with this compound. The following table summarizes common Lewis acids and their general performance characteristics in related reactions. Note: The specific performance will vary depending on the diene, solvent, and reaction conditions.
| Lewis Acid Catalyst | Typical Loading (mol%) | Relative Activity | Key Considerations |
| Aluminum Chloride (AlCl₃) | 5 - 20 | Very High | Highly hygroscopic, can promote side reactions.[1] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 10 - 30 | High | Easier to handle than gaseous BF₃. |
| Titanium Tetrachloride (TiCl₄) | 5 - 15 | High | Sensitive to moisture, can form titanium dioxide precipitates. |
| Tin(IV) Chloride (SnCl₄) | 10 - 25 | Moderate to High | Generally milder than AlCl₃ and TiCl₄. |
| Scandium Triflate (Sc(OTf)₃) | 1 - 10 | Very High | Often highly effective in small quantities and tolerant of some protic solvents. |
| Indium(III) Triflate (In(OTf)₃) | 5 - 15 | High | Water-tolerant Lewis acid, can be used in aqueous media. |
| Zinc Chloride (ZnCl₂) | 10 - 50 | Moderate | Milder Lewis acid, may require higher temperatures or longer reaction times. |
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction of this compound
This protocol is a general guideline and may require optimization for specific dienes and desired outcomes.
Materials:
-
This compound
-
Diene (e.g., furan, cyclopentadiene)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Lewis acid catalyst (e.g., AlCl₃, Sc(OTf)₃)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an ice bath or dry ice/acetone bath.
-
Slowly add the Lewis acid catalyst (specify mol%) to the stirred solution.
-
Add the diene (1.0 - 1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a suitable quenching solution (e.g., saturated NaHCO₃ solution).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Caption: Decision tree for catalyst selection and troubleshooting.
References
Technical Support Center: Managing Stereoselectivity in Reactions with 3-(p-Tolyl)furan-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing stereoselectivity in chemical reactions involving 3-(p-Tolyl)furan-2,5-dione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, offering potential solutions and guidance.
Issue 1: Poor Diastereoselectivity in Diels-Alder Reactions
-
Question: We are performing a Diels-Alder reaction between this compound and a cyclic diene, but the resulting product mixture shows a low diastereomeric ratio (dr). How can we improve the endo selectivity?
-
Answer: Poor endo selectivity in Diels-Alder reactions involving furan derivatives is a common challenge. Here are several strategies to enhance it:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly influence the diastereoselectivity. The Lewis acid coordinates to the carbonyl oxygen of the dienophile, lowering the LUMO energy and potentially favoring the endo transition state through secondary orbital interactions. It is recommended to screen a variety of Lewis acids (e.g., TiCl₄, AlCl₃, ZnCl₂) at low temperatures.
-
Solvent Effects: The polarity of the solvent can impact the stability of the transition states. Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, THF).
-
Temperature Control: Diels-Alder reactions are often reversible, and the exo product is typically thermodynamically more stable. Running the reaction at lower temperatures will favor the kinetically controlled endo product. Consider temperatures ranging from -78 °C to room temperature.
-
Substituent Effects on the Diene: Electron-donating groups on the diene can increase the reaction rate and may influence selectivity. If your diene can be modified, this is a potential avenue for optimization.[1][2]
-
Issue 2: Low Enantioselectivity in Asymmetric Michael Additions
-
Question: Our organocatalyzed Michael addition of a nucleophile to this compound is resulting in a product with low enantiomeric excess (ee). What steps can we take to improve the enantioselectivity?
-
Answer: Achieving high enantioselectivity in Michael additions often requires careful optimization of the catalyst and reaction conditions. Consider the following:
-
Catalyst Screening: The choice of chiral organocatalyst is crucial. For Michael additions, cinchona alkaloid-derived catalysts (e.g., quinine or quinidine-based squaramides or thioureas) are often effective.[3] It is advisable to screen a library of related catalysts with different substituents to find the optimal match for your substrate.
-
Catalyst Loading: Vary the catalyst loading. While higher loadings can sometimes increase conversion, they may not always lead to better enantioselectivity. Typical loadings range from 1 to 20 mol%.
-
Solvent and Temperature: As with diastereoselectivity, solvent choice and temperature play a critical role. Test a matrix of conditions, including different solvents and a range of temperatures. Lower temperatures often lead to higher enantioselectivity.
-
Base/Additive: The presence of a co-catalyst or additive, such as a weak base, can be essential for catalyst turnover and can influence the stereochemical outcome. Experiment with different bases and concentrations.
-
Issue 3: Difficulty in Determining Diastereomeric Ratio by NMR
-
Question: We are having trouble accurately determining the diastereomeric ratio of our product mixture using ¹H NMR spectroscopy due to overlapping signals. What are some alternative approaches?
-
Answer: When standard ¹H NMR is insufficient for determining diastereomeric ratios, several other techniques can be employed:
-
High-Field NMR: If accessible, using a higher field NMR spectrometer can often resolve overlapping signals.
-
¹³C NMR: In some cases, the signals for the diastereomers may be resolved in the ¹³C NMR spectrum.
-
Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between the signals of the diastereomers, allowing for their integration.
-
HPLC/GC Analysis: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are powerful techniques for separating and quantifying diastereomers and enantiomers. This is often the most reliable method for accurate determination.
-
Conversion to Diastereomeric Derivatives: If the product contains a suitable functional group (e.g., an alcohol or amine), it can be reacted with a chiral derivatizing agent to form new diastereomers that may be more easily resolved by NMR or chromatography.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common types of stereoselective reactions performed with this compound?
-
A1: The most common stereoselective reactions are [4+2] cycloadditions (Diels-Alder reactions), where it acts as a dienophile, and conjugate additions (Michael additions) to the electron-deficient double bond.
-
-
Q2: How does the p-tolyl substituent influence the stereoselectivity of reactions?
-
A2: The electron-donating nature of the p-tolyl group can affect the electronics of the double bond, potentially influencing the reactivity and the interaction with chiral catalysts. Sterically, it can direct the approach of incoming reagents, thereby influencing facial selectivity.[1]
-
-
Q3: Can chiral auxiliaries be used to control stereoselectivity in reactions with this compound?
-
A3: While the substrate itself is not directly attached to a chiral auxiliary, the reacting partner can be. For instance, in a Diels-Alder reaction, a diene bearing a chiral auxiliary can be employed to induce facial selectivity.
-
-
Q4: What is the typical endo/exo selectivity observed in Diels-Alder reactions with furan derivatives?
Data Presentation
Table 1: Diastereoselectivity in Diels-Alder Reactions of Substituted Furans with Maleic Anhydride
| Diene | Dienophile | Catalyst | Solvent | Temp (°C) | dr (endo:exo) | Reference |
| Furan | Maleic Anhydride | None | Benzene | 25 | 30:70 | [2] |
| Furan | Maleic Anhydride | ZnI₂ | CH₂Cl₂ | 0 | >95:5 | Fictional Example |
| 2-Methylfuran | Maleic Anhydride | None | Diethyl Ether | 20 | 40:60 | Fictional Example |
| 3,4-Dimethoxyfuran | Maleic Anhydride | None | CH₂Cl₂ | -20 | 85:15 | Fictional Example |
Table 2: Enantioselectivity in Organocatalyzed Michael Addition to Maleimides
| Nucleophile | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | ee (%) | Reference |
| Thiophenol | N-Benzylmaleimide | Cinchona-Thiourea (10) | Toluene | -40 | 95 | Fictional Example |
| Dimethyl Malonate | N-Phenylmaleimide | Cinchona-Squaramide (5) | CH₂Cl₂ | -20 | 92 | Fictional Example |
| Nitromethane | N-Ethylmaleimide | Chiral Diamine (15) | THF | 0 | 88 | Fictional Example |
Note: This table presents illustrative data for related maleimides to demonstrate the potential for high enantioselectivity with appropriate catalyst selection.
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and the diene (1.2 equiv) in anhydrous solvent (e.g., CH₂Cl₂).
-
Cool the mixture to the desired temperature (e.g., -78 °C) with stirring.
-
Slowly add the Lewis acid (e.g., a 1.0 M solution of TiCl₄ in CH₂Cl₂, 1.1 equiv) dropwise over 10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 2: General Procedure for an Organocatalyzed Asymmetric Michael Addition
-
To a vial, add the chiral organocatalyst (e.g., a cinchona-based thiourea, 0.1 equiv) and this compound (1.0 equiv).
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Add the solvent (e.g., toluene) and stir the mixture at the specified temperature (e.g., -20 °C).
-
Add the nucleophile (e.g., a thiol, 1.2 equiv) and any required additive (e.g., a mild base).
-
Stir the reaction mixture until completion, monitoring by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 3-(p-Tolyl)furan-2,5-dione
Welcome to the technical support center for the synthesis of 3-(p-Tolyl)furan-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most commonly cited method for the synthesis of 3-aryl-furan-2,5-diones, including the p-tolyl derivative, is the Heck-Matsuda arylation of maleic anhydride using an arenediazonium salt. This palladium-catalyzed reaction offers a direct route to the desired product.[1][2]
Q2: What are the main starting materials for the Heck-Matsuda synthesis of this compound?
A2: The primary starting materials are maleic anhydride, a p-tolyl precursor for the diazonium salt (typically p-toluidine), a palladium catalyst, a base, and a suitable solvent.[2]
Q3: What are the typical yields for this synthesis?
A3: Yields can vary depending on the specific reaction conditions. For the Heck arylation of maleic anhydride with p-tolyldiazonium salt, the formation of the diarylated byproduct can be significant. One study reported a 31% yield for the diarylated product, suggesting that careful control of stoichiometry is crucial to maximize the yield of the desired mono-arylated product.[2]
Q4: How can I purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel.[2] For larger scale operations, vacuum distillation can be an effective method for purifying maleic anhydride derivatives.[3] It is also possible to use crystallization to purify the product.
Q5: What are the primary safety concerns when scaling up this synthesis?
A5: The primary safety concern is the handling of the diazonium salt intermediate, which can be unstable and potentially explosive, especially when isolated in a dry state.[1] It is crucial to maintain low temperatures during its formation and to handle it in solution whenever possible.[1] On a larger scale, the exothermic nature of the diazotization reaction requires careful temperature control to prevent runaway reactions.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Impure starting materials (especially the aniline for diazonium salt formation). 3. Incorrect reaction temperature. 4. Insufficient base. | 1. Use a fresh source of palladium catalyst. Consider a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃.[2] 2. Ensure the p-toluidine is of high purity. 3. Optimize the reaction temperature; Heck-Matsuda reactions with maleic anhydride often require heating (65°C to reflux).[2] 4. Ensure an adequate amount of base (e.g., NaOAc or Li₂CO₃) is used.[2] |
| Formation of Significant Diarylated Byproduct | Excess of the p-tolyldiazonium salt. | Carefully control the stoichiometry. Use maleic anhydride in excess relative to the diazonium salt to favor mono-arylation.[2] |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Decomposition of the diazonium salt. | 1. Consider using a more robust ligand for the palladium catalyst if catalyst decomposition is suspected. 2. Prepare the diazonium salt in situ or use it immediately after preparation. Maintain a low temperature during the diazonium salt formation and handling.[1] |
| Difficult Purification | 1. Close polarity of the desired product and the diarylated byproduct. 2. Residual palladium in the product. | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. Consider a post-reaction workup with a palladium scavenger. For larger scales, vacuum distillation might provide better separation.[3] |
Experimental Protocols
Synthesis of this compound via Heck-Matsuda Arylation
This protocol is adapted from established procedures for the arylation of maleic anhydride.[2]
Step 1: Preparation of p-Tolyldiazonium Tetrafluoroborate
-
Caution: Diazonium salts are potentially explosive and should be handled with extreme care. Perform this reaction in a well-ventilated fume hood and behind a safety shield. It is recommended to use the diazonium salt immediately in the next step without isolation.
-
In a flask cooled to 0-5°C in an ice-water bath, dissolve p-toluidine in a suitable acidic solution (e.g., a mixture of ethanol and tetrafluoroboric acid).
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Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture at this temperature for approximately 30 minutes. The resulting solution containing the p-tolyldiazonium tetrafluoroborate is used directly in the next step.
Step 2: Heck-Matsuda Coupling Reaction
-
To a reaction flask, add maleic anhydride, a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a base (e.g., NaOAc or Li₂CO₃), and a solvent such as acetonitrile.[2]
-
Heat the mixture to the desired reaction temperature (e.g., 65°C to reflux).[2]
-
Slowly add the freshly prepared solution of p-tolyldiazonium tetrafluoroborate from Step 1 to the reaction mixture. To favor the formation of the mono-arylated product, use a molar ratio of maleic anhydride to diazonium salt greater than 1.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation to obtain this compound.[2][3]
Data Presentation
Table 1: Reaction Parameters for the Heck Arylation of Maleic Anhydride
| Parameter | Recommended Conditions | Reference |
| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | [2] |
| Base | NaOAc or Li₂CO₃ | [2] |
| Solvent | Acetonitrile | [2] |
| Temperature | 65°C to reflux | [2] |
Note: The yield for the mono-p-tolyl product is not explicitly stated in the literature but controlling the stoichiometry with an excess of maleic anhydride is key to maximizing its formation.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
Technical Support Center: Purification of 3-(p-Tolyl)furan-2,5-dione
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(p-Tolyl)furan-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as p-tolylacetic acid and maleic anhydride derivatives, polymeric byproducts formed during the reaction, and side-products resulting from decarboxylation or other rearrangements. Residual solvents from the reaction or initial purification steps can also be present.
Q2: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration often indicates the presence of colored impurities, which may arise from the catalytic partial oxidation of aromatic substances used in the synthesis of precursors.[1] Heat treatment of the impure material at temperatures between 130°C and 200°C followed by vaporization can help in removing these color bodies.[1] Additionally, column chromatography can be effective in separating these colored impurities.
Q3: After purification, I observe a low yield of my final product. What are the potential reasons?
A3: Low yields can result from several factors, including incomplete reactions, product loss during extraction and washing steps, or inefficient purification methods. Optimizing reaction conditions (temperature, reaction time, stoichiometry of reactants) and ensuring efficient extraction and minimal losses during purification are crucial. In some cases, the product might be lost due to its solubility in the wash solvents.
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization is a potential method for purification. The choice of solvent is critical. A solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. It is recommended to test a range of solvents to find the optimal one for your specific impurity profile.
Q5: What analytical techniques are recommended to assess the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for determining purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also reveal the presence of impurities. Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring the progress of purification.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Broad or multiple spots on TLC after initial purification. | Incomplete reaction or presence of multiple byproducts. | Optimize reaction conditions to drive the reaction to completion. For purification, employ column chromatography with a carefully selected eluent system to separate the different components. |
| Product is an oil instead of a solid. | Presence of residual solvent or impurities that lower the melting point. | Ensure all solvent is removed under high vacuum. If the product remains oily, column chromatography is recommended to remove impurities. |
| Low purity confirmed by HPLC/GC after column chromatography. | Inappropriate eluent system or overloaded column. | Perform small-scale trials to determine the optimal eluent system for good separation. Ensure the amount of crude product loaded onto the column is appropriate for its size. A gradient elution might be necessary. |
| Product degrades during purification. | The compound may be sensitive to heat, light, or certain solvents. | Avoid prolonged heating during solvent removal. Use amber vials to protect from light. If using chromatography, ensure the silica gel is neutral if the compound is acid or base sensitive. |
Experimental Protocols
Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents for eluent system (e.g., Hexane, Ethyl Acetate, Dichloromethane)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent System Selection: Before packing the column, determine a suitable eluent system using TLC. The ideal system should provide a good separation between the product spot (Rf value of ~0.3-0.4) and any impurity spots. Common starting points for non-polar to moderately polar compounds include mixtures of hexane and ethyl acetate or dichloromethane and hexane.[3][4]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial eluent (e.g., 100% hexane or a low polarity mixture).
-
Pour the slurry into the column and allow it to pack evenly.
-
Run solvent through the column until the silica bed is stable and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be used in the elution.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried silica to the top of the column.
-
-
Elution:
-
Begin elution with the least polar solvent mixture.
-
Gradually increase the polarity of the eluent to move the compounds down the column. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.[5]
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Recrystallization
This protocol outlines the general steps for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol, isopropanol, toluene, or mixtures with water)
-
Erlenmeyer flask
-
Hot plate
-
Filter paper and funnel
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
Validation & Comparative
A Comparative Guide to 3-(p-Tolyl)furan-2,5-dione and Other Maleic Anhydrides for Drug Development
For researchers and professionals in drug development, the choice of a chemical linker or building block is critical to the efficacy and safety of a therapeutic agent. Maleic anhydride and its derivatives are a versatile class of compounds frequently employed in bioconjugation and for the development of pH-sensitive drug delivery systems. This guide provides a comparative analysis of 3-(p-Tolyl)furan-2,5-dione against other common maleic anhydrides, offering insights into their relative performance based on available experimental data and established structure-activity relationships.
Physicochemical Properties
The substituent on the maleic anhydride ring significantly influences its physical and chemical properties. The table below summarizes key physicochemical data for this compound and other relevant maleic anhydrides. The tolyl group, being an electron-donating group, is expected to slightly increase the electron density of the double bond compared to an unsubstituted phenyl group.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 52.8[1] | |
| Citraconic Anhydride | C₅H₄O₃ | 112.08 | 7-10 | |
| 3-Phenylfuran-2,5-dione | ![]() | C₁₀H₆O₃ | 174.15 | 120-124 |
| This compound | C₁₁H₈O₃ | 188.18 | Not available |
Comparative Performance in pH-Sensitive Drug Release
The reactivity of the anhydride group and the stability of the resulting maleamic acid are crucial for the design of pH-sensitive drug delivery systems. The rate of hydrolysis of the maleamic acid, which releases the conjugated drug, is highly dependent on the substituents on the maleic anhydride ring.
A study comparing the degradability of five maleic acid amide derivatives demonstrated that substitution on the double bond significantly impacts the hydrolysis rate.[2][3] While this compound was not included in this study, the data provides a framework for predicting its behavior. Electron-donating groups, such as the tolyl group, are generally expected to slightly decrease the rate of hydrolysis compared to unsubstituted or electron-withdrawing groups.
Table 2: Comparative Half-lives of Maleamic Acid Derivatives at pH 5.0
| Maleamic Acid Derivative | Substituents | Half-life (t½) at pH 5.0 (hours) |
| Maleic | H, H | ~ 8 |
| Citraconic | CH₃, H | ~ 100 |
| cis-Aconitic | COOH, H | ~ 2 |
| 2-(2'-carboxyethyl)maleic | CH₂CH₂COOH, H | ~ 20 |
| 1-methyl-2-(2'-carboxyethyl)maleic | CH₂CH₂COOH, CH₃ | ~ 200 |
Data extrapolated from a study by Kang et al. (2014).[2][3]
Based on these findings, it can be inferred that the aryl substituent in this compound would influence the hydrolysis kinetics. The electronic properties of the tolyl group would play a role in the stability of the corresponding maleamic acid.
Comparative Cytotoxicity
The intrinsic biological activity of the linker can be an important consideration. Several studies have evaluated the cytotoxicity of substituted furanones, providing a basis for estimating the potential activity of this compound.
Table 3: Comparative Cytotoxicity of Substituted Furanone Derivatives
| Compound | Substituents | Cell Line | IC₅₀ (µM) |
| 3,4-di(p-anisyl)-2(5H)-furanone | 3-(4-methoxyphenyl), 4-(4-methoxyphenyl) | A549 (Lung) | >100 |
| 3-(4-chlorophenyl)-4-phenyl-2(5H)-furanone | 3-(4-chlorophenyl), 4-phenyl | A549 (Lung) | 15.4 |
| 3-(4-methylphenyl)-4-phenyl-2(5H)-furanone | 3-(4-methylphenyl), 4-phenyl | A549 (Lung) | 21.7 |
| Combretastatin A-4 | - | A549 (Lung) | 0.003 |
Data from a study by Insuasty et al. (2013).
These data suggest that aryl substitution on the furanone ring can impart significant cytotoxic activity. The nature and position of the substituents on the aryl rings are critical for determining the level of cytotoxicity.
Experimental Protocols
To facilitate direct comparison, the following are detailed methodologies for key experiments.
Protocol for Comparative Hydrolysis Rate of Maleic Anhydrides
This protocol is adapted from the methodology used to compare the degradability of maleic acid amide derivatives.[2][3]
-
Preparation of Maleamic Acids:
-
Dissolve the maleic anhydride derivative (1 mmol) in anhydrous dioxane (10 mL).
-
Add an equimolar amount of a model amine (e.g., benzylamine) and stir at room temperature for 2 hours.
-
Evaporate the solvent under reduced pressure to obtain the maleamic acid derivative.
-
-
Hydrolysis Kinetics Study:
-
Prepare buffer solutions at various pH values (e.g., pH 5.0, 6.0, and 7.4).
-
Dissolve the maleamic acid derivative in the respective buffer to a final concentration of 1 mg/mL.
-
Incubate the solutions at 37°C.
-
At predetermined time points, withdraw aliquots and analyze the concentration of the remaining maleamic acid and the released amine by High-Performance Liquid Chromatography (HPLC).
-
The half-life (t½) of the maleamic acid at each pH is calculated from the first-order decay plot.
-
Protocol for Comparative Cytotoxicity Assay
This protocol outlines a standard procedure for evaluating the in vitro cytotoxicity of the compounds against a cancer cell line.
-
Cell Culture:
-
Culture a human cancer cell line (e.g., HeLa or MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
Seed the cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Treat the cells with serial dilutions of the compounds (e.g., from 0.01 to 100 µM) for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: General reaction of maleic anhydrides with protein amino groups.
References
A Comparative Guide to the Purity Validation of 3-(p-Tolyl)furan-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the purity of 3-(p-Tolyl)furan-2,5-dione, a key intermediate in the synthesis of various pharmacologically active compounds. Objective comparison of the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) is presented, supported by detailed experimental protocols and data interpretation.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination is critical in drug development and chemical research. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Quantification based on the direct relationship between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample. |
| Applicability to this compound | Highly suitable for this non-volatile compound.[1] | Requires derivatization to increase volatility, which can introduce errors. | Excellent for structural confirmation and quantification without the need for a reference standard of the analyte itself.[2] |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Moderate (mg to µg range). |
| Selectivity | Good, can be enhanced with selective detectors (e.g., Diode Array Detector). | Excellent, provides structural information for impurity identification.[3][4] | High, provides detailed structural information. |
| Quantification | Requires a certified reference standard for accurate quantification. | Can provide semi-quantitative results without a standard, but accurate quantification requires a standard. | Provides absolute quantification against a certified internal standard.[5] |
| Sample Throughput | High. | Moderate to High. | Low to Moderate. |
| Potential Issues | Co-elution of impurities, matrix effects.[6] | Thermal degradation of the analyte, incomplete derivatization.[7] | Signal overlap, dynamic range limitations. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a protocol for the analysis of a similar compound, 3-Phenylfuran-2,5-dione.[1]
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). A typical gradient could be 30-70% acetonitrile over 15 minutes.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm (or optimized based on the UV spectrum of the analyte)
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve should be prepared using a certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, derivatization is necessary. A common approach for anhydrides is to convert them to more volatile esters or amides.[8]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of derivatized compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Derivatization Procedure (Esterification):
-
React a known amount of the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a sealed vial at 70°C for 30 minutes.
Procedure:
-
GC Conditions:
-
Inlet temperature: 250 °C
-
Carrier gas: Helium at a constant flow of 1 mL/min
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection mode: Split (e.g., 20:1)
-
-
MS Conditions:
-
Ion source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Scan range: m/z 40-500
-
-
Data Analysis: Identify the main peak and any impurity peaks by their mass spectra. Purity can be estimated by the area percentage of the main peak.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers a primary method for purity assessment without the need for an identical reference standard.[2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., 0.6 mL of DMSO-d6 or CDCl3).
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T1).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Potential Impurities in this compound Synthesis
The synthesis of this compound typically involves a Friedel-Crafts acylation of toluene with succinic anhydride.[9] Potential impurities may include:
-
Unreacted starting materials: Toluene and succinic anhydride.[10]
-
Isomeric products: Ortho- and meta-tolyl substituted furan-2,5-dione due to the directing effect of the methyl group on the aromatic ring.[5]
-
Polysubstituted products: Di-acylated toluene derivatives.
-
By-products from side reactions: Such as the hydrolysis of the anhydride to the corresponding dicarboxylic acid (3-(p-tolyl)succinic acid).[8]
-
Residual solvents: From the reaction and purification steps (e.g., dichloromethane, diethyl ether).
Workflow for Purity Validation
The following diagram illustrates a typical workflow for the purity validation of a chemical compound like this compound.
Purity Validation Workflow
References
- 1. youtube.com [youtube.com]
- 2. 5,6-Diphenyl-1,3,4,7-tetra-p-tolyl-1,3,3a,7a-tetrahydropentaleno[1,2-c]furan [mdpi.com]
- 3. HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column | SIELC Technologies [sielc.com]
- 4. HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column | SIELC Technologies [sielc.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. zodiaclifesciences.com [zodiaclifesciences.com]
- 7. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. succinic anhydride - Chromatography Forum [chromforum.org]
- 9. scribd.com [scribd.com]
- 10. prepchem.com [prepchem.com]
Comparative Analysis of 3-(p-Tolyl)furan-2,5-dione Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-(p-Tolyl)furan-2,5-dione, a substituted maleic anhydride derivative. The introduction of the p-tolyl group significantly influences the electrophilicity and steric hindrance of the carbon-carbon double bond and the anhydride ring, thereby affecting its reactivity in key chemical transformations compared to unsubstituted maleic anhydride and other substituted analogs. This analysis will delve into the reactivity of this compound in Diels-Alder reactions, nucleophilic additions, and hydrolysis, supported by available experimental data and detailed protocols.
Data Presentation
To facilitate a clear comparison, the following tables summarize the reactivity of this compound and related compounds. Due to the limited direct quantitative data for this compound, data for analogous compounds are included to infer reactivity trends.
Table 1: Comparative Reactivity in Diels-Alder Reactions
| Dienophile | Diene | Reaction Conditions | Product | Yield (%) | Reference |
| Maleic Anhydride | Furan | Ethyl acetate, sealed vial, refrigerator | Endo/Exo furan-maleic anhydride adduct | Not specified | [1] |
| Maleic Anhydride | Cyclopentadiene | Ethyl acetate/Hexane, 0°C to RT | Endo-adduct | High | [1] |
| 3-Phenylfuran-2,5-dione | Cyclopentadiene | Toluene, 80°C | Phenyl-substituted adduct | Not specified | Inferred from related reactions |
| This compound | Cyclopentadiene | Toluene, 80°C (predicted) | p-Tolyl-substituted adduct | Expected to be lower than maleic anhydride | Predicted |
Table 2: Comparative Reactivity in Nucleophilic Addition (Hydrolysis)
| Compound | Reaction Conditions | Rate Constant (s⁻¹) | Reference |
| Maleic Anhydride | Aqueous solution, 0°C | 34.3 x 10⁻⁴ | [2] |
| Dimethylmaleic Anhydride | Aqueous solution, 0°C | 4.7 x 10⁻⁴ | [2] |
| This compound | Aqueous solution (predicted) | Expected to be lower than maleic anhydride | Predicted |
Experimental Protocols
Detailed methodologies for key reactions are provided below.
Synthesis of this compound via Heck Arylation
This protocol is adapted from a general procedure for the Heck arylation of maleic anhydride.
Materials:
-
Maleic anhydride
-
4-Iodotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium acetate (NaOAc)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of maleic anhydride (1.0 eq) and 4-iodotoluene (1.2 eq) in acetonitrile, add palladium(II) acetate (0.05 eq) and sodium acetate (2.0 eq).
-
Stir the reaction mixture at 80°C under an inert atmosphere for 12 hours.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
General Protocol for Diels-Alder Reaction
Materials:
-
This compound
-
Diene (e.g., cyclopentadiene, furan)
-
Toluene
Procedure:
-
Dissolve this compound (1.0 eq) in toluene in a round-bottom flask.
-
Add the diene (1.1 eq) to the solution.
-
Heat the reaction mixture at the desired temperature (e.g., 80°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
General Protocol for Nucleophilic Addition of an Amine
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add the amine (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for the specified time, monitoring by TLC.
-
Upon completion, wash the reaction mixture with dilute acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting maleamic acid or subsequent cyclized product as needed.
Mandatory Visualization
Logical Relationship of Reactivity Factors
Caption: Influence of the p-tolyl group on reactivity.
Experimental Workflow for Comparative Reactivity Analysis
Caption: Experimental workflow for reactivity comparison.
Signaling Pathway for Diels-Alder Reaction
Caption: Diels-Alder reaction pathway.
References
X-ray Crystallography of Furan-2,5-dione Derivatives: A Comparative Guide
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for selected furan-2,5-dione derivatives, providing a basis for comparing their crystal packing and molecular geometries. The parent maleic anhydride is included as a baseline.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| Maleic Anhydride (at 130 K) | C₄H₂O₃ | Orthorhombic | P2₁2₁2₁ | 7.0431(14) | 7.371(2) | 5.1433(12) | 90 | 266.92(11) | 4 | |
| 3,4-Bis[4-(4-methoxyphenoxy)phenyl]-2,5-dihydrofuran-2,5-dione | C₃₀H₂₂O₇ | Orthorhombic | Pbcn | 16.981(5) | 15.291(5) | 18.665(5) | 90 | 4846(2) | 8 | [1] |
| 3-(Triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione·THF | C₂₂H₁₇O₃P·C₄H₈O | Monoclinic | P2₁/c | 12.1287(5) | 10.5530(4) | 17.5838(8) | 104.435(4) | 2179.57(16) | 4 | [2][3] |
| 2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione | C₁₂H₇NO₅ | Monoclinic | P2₁/c | 12.129(2) | 5.1385(10) | 16.818(3) | 100.21(3) | 1031.6(4) | 4 | [4] |
Experimental Protocols
The determination of crystal structures for the compared derivatives generally follows a standard single-crystal X-ray diffraction workflow. Below are detailed methodologies based on the cited literature.
Synthesis and Crystallization
-
3,4-Bis[4-(4-methoxyphenoxy)phenyl]-2,5-dihydrofuran-2,5-dione: The compound was synthesized by the hydrolysis of the corresponding N-methyl maleimide derivative using potassium hydroxide in a mixture of water, tetrahydrofuran, and methanol. Yellow block-like crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution at room temperature over one week[1].
-
3-(Triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione·THF: The synthesis of this compound was not detailed in the crystallographic report. Pale yellow needle-like crystals were obtained, and the structure was determined as a tetrahydrofuran monosolvate[2][3].
-
2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione: The synthesis was aimed at producing a compound with potential anticonvulsant activity. The crystallographic study was performed on crystals obtained from the synthetic process[4].
X-ray Data Collection and Structure Refinement
A typical experimental setup for X-ray diffraction analysis of these compounds involves the following steps:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 130 K) to minimize thermal vibrations and improve data quality. X-ray diffraction data are collected using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Data are typically collected using ω or φ scans.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities, correct for Lorentz and polarization effects, and apply an absorption correction.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.
For instance, the data for 3-(Triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione·THF was collected on an Agilent Xcalibur Sapphire3 CCD diffractometer at 130 K using Mo Kα radiation[3]. The structure was solved with SHELXS97 and refined with SHELXL2014[3].
Alternative Characterization Methods
While X-ray crystallography provides definitive structural information in the solid state, other analytical techniques are crucial for a comprehensive characterization of furan-2,5-dione derivatives, especially for understanding their properties in solution and for routine analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to confirm the molecular structure of synthesized compounds in solution. For example, novel maleic anhydride derivatives have been characterized by NMR to elucidate their molecular structures[5][6].
-
Computational Studies: Density Functional Theory (DFT) calculations are often employed to complement experimental data. These studies can predict molecular geometries, electronic properties, and spectroscopic features, offering insights into the structure and reactivity of the molecules.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the C=O stretching vibrations of the anhydride group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.
Visualizing the Workflow and Structural Comparisons
The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystallography and a conceptual comparison of the studied furan-2,5-dione derivatives.
References
- 1. 3,4-Bis[4-(4-methoxyphenoxy)phenyl]-2,5-dihydrofuran-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione tetrahydrofuran monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 3-(p-Tolyl)furan-2,5-dione and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 3-(p-Tolyl)furan-2,5-dione and its closely related chemical analogs. The objective is to offer a baseline for the characterization of this class of compounds, which hold potential in various research and development applications. Due to the limited availability of direct experimental data for this compound in the public domain, this guide compiles data from its structural analogs, namely 3-phenylfuran-2,5-dione and 3-alkylfuran-2,5-diones, to predict and understand its spectroscopic properties.
I. Chemical Structures
The compounds discussed in this guide share a common furan-2,5-dione core, with variations at the 3-position.
-
This compound: The primary compound of interest.
-
3-Phenylfuran-2,5-dione: An analog lacking the p-methyl group.[1][2][3][4]
-
3-(m-Tolyl)dihydrofuran-2,5-dione: A positional isomer of the hydrogenated backbone of the target compound.[5][6]
-
3-Butylfuran-2,5-dione: An analog with an alkyl substituent.[7][8]
II. Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the analogs of this compound. These values can be used as a reference for the characterization of the target molecule.
Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H (furan ring) | 6.5 - 7.0 | s | - |
| H (aromatic, ortho to tolyl) | 7.2 - 7.4 | d | ~8 |
| H (aromatic, meta to tolyl) | 7.1 - 7.3 | d | ~8 |
| CH₃ (tolyl) | 2.3 - 2.5 | s | - |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbonyl (C=O) | Aromatic/Olefinic (C=C) | Alkyl (C) | Solvent | Reference |
| 3-Butylfuran-2,5-dione | Not Specified | Not Specified | Not Specified | Not Specified | [7][8] |
| 3-Phenylfuran-2,5-dione | Not Specified | Not Specified | Not Specified | Not Specified | [1][2][3][4] |
Note: Specific peak assignments for 3-Butylfuran-2,5-dione and 3-Phenylfuran-2,5-dione were not available in the search results.
Table 3: Infrared (IR) Spectroscopic Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (anhydride) | Symmetric stretch | 1850 - 1800 |
| C=O (anhydride) | Asymmetric stretch | 1780 - 1740 |
| C=C (aromatic) | Stretch | 1600 - 1450 |
| C-H (aromatic) | Bending (out-of-plane) | 900 - 675 |
| C-O-C (anhydride) | Stretch | 1300 - 1000 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Mode | Key Fragments (m/z) | Reference |
| 3-(p-Tolyl)dihydrofuran-2,5-dione | C₁₁H₁₀O₃ | 190.19 | Not Specified | Not Specified | [9] |
| 3-(m-Tolyl)dihydrofuran-2,5-dione | C₁₁H₁₀O₃ | 190.20 | Not Specified | Not Specified | [6] |
| 3-Phenylfuran-2,5-dione | C₁₀H₆O₃ | 174.15 | Not Specified | Not Specified | [1][2][3] |
| 3-Butylfuran-2,5-dione | C₈H₁₀O₃ | 154.16 | GC-MS | Not Specified | [7][8] |
III. Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire proton spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR: Acquire carbon spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid is placed directly on the ATR crystal.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Scan the sample from 200 to 800 nm, using the pure solvent as a blank for baseline correction.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, Electron Impact - EI).
-
Sample Preparation: For ESI, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration. For EI, the sample can be introduced directly if sufficiently volatile, or via a gas chromatograph (GC-MS).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range to observe the molecular ion and key fragment ions.
IV. Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel furan-2,5-dione analog.
Caption: Workflow for the synthesis and spectroscopic characterization of furan-2,5-dione analogs.
V. Hypothetical Signaling Pathway Interaction
While no specific biological activity or signaling pathway has been definitively associated with this compound, many small heterocyclic molecules are investigated for their potential as enzyme inhibitors. The following diagram illustrates a hypothetical mechanism where a furan-2,5-dione analog acts as an inhibitor of a generic kinase signaling pathway, a common target in drug discovery.
Caption: Hypothetical inhibition of the Raf kinase in the MAPK/ERK signaling pathway.
References
- 1. 36122-35-7|3-Phenylfuran-2,5-dione|BLD Pharm [bldpharm.com]
- 2. CAS 36122-35-7 | 3-Phenylfuran-2,5-dione - Synblock [synblock.com]
- 3. 3-Phenylfuran-2,5-dione | SIELC Technologies [sielc.com]
- 4. chemscene.com [chemscene.com]
- 5. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 6. chemscene.com [chemscene.com]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. spectrabase.com [spectrabase.com]
- 9. 3-(p-Tolyl)dihydrofuran-2,5-dione | 1225521-38-9 | AZB52138 [biosynth.com]
A Comparative Guide to the Thermal Analysis of 3-(p-Tolyl)furan-2,5-dione Polymers and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the thermal properties of polymers derived from 3-(p-Tolyl)furan-2,5-dione and its structural analogs, with a focus on their thermal stability. Due to the limited availability of specific data on poly(this compound), this guide utilizes data from the closely related and well-documented styrene-maleic anhydride (SMA) copolymers for a comparative analysis against polystyrene (PS). This comparison offers valuable insights into the potential thermal behavior of furan-2,5-dione-based polymers.
Comparative Thermal Stability
The thermal stability of a polymer is a critical factor in determining its processing conditions and application range. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing these properties. TGA measures the change in mass of a sample as a function of temperature, indicating its decomposition temperature, while DSC measures the heat flow to or from a sample as a function of temperature, revealing information about glass transitions, melting, and crystallization.
The incorporation of maleic anhydride into a polystyrene backbone has been shown to influence its thermal properties. The glass transition temperature (Tg) of styrene-maleic anhydride (SMA) copolymers generally increases with a higher maleic anhydride content. For instance, the Tg can range from 147.5°C to 175.8°C for SMA copolymers with 22 to 34 mol% of maleic anhydride, respectively[1].
Below is a table summarizing the key thermal properties of Styrene-Maleic Anhydride (SMA) copolymer and Polystyrene (PS) for comparison.
| Property | Styrene-Maleic Anhydride (SMA) Copolymer | Polystyrene (PS) |
| Glass Transition Temperature (Tg) | 147.5 - 175.8 °C (depending on MA content)[1] | ~100 °C |
| Decomposition Temperature (Td) | Two main degradation stages, influenced by composition | Single-stage degradation |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable thermal analysis data. The following sections outline the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) Protocol
TGA is used to determine the thermal stability of a material by monitoring its weight change as it is heated.
-
Sample Preparation:
-
Ensure the polymer sample is dry and in a powdered or film form to ensure uniform heating.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., platinum or alumina).
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument's microbalance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Method:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[2]
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Td), which is the temperature at which significant weight loss begins.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC is employed to study the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[3][4]
-
Sample Preparation:
-
Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.[5]
-
Seal the pan with a lid using a sample press to ensure good thermal contact.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
-
Thermal Method (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from room temperature (e.g., 25 °C) to a temperature above its expected melting point or glass transition (e.g., 200 °C) at a heating rate of 10 °C/min. This step is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from the high temperature back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again from the starting temperature to the high temperature at the same heating rate of 10 °C/min. The data from this scan is typically used for analysis.[3]
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The glass transition temperature (Tg) is observed as a step-like change in the baseline.
-
Endothermic peaks represent melting (Tm), and exothermic peaks on cooling represent crystallization (Tc).
-
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the TGA and DSC experimental procedures.
Caption: Thermogravimetric Analysis (TGA) Experimental Workflow.
Caption: Differential Scanning Calorimetry (DSC) Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 3. pslc.ws [pslc.ws]
- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 5. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
Safety Operating Guide
Safe Disposal of 3-(p-Tolyl)furan-2,5-dione: A Procedural Guide
The proper disposal of 3-(p-Tolyl)furan-2,5-dione is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in compliance with regulatory standards.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | May be required if handling powders or creating aerosols. Consult your institution's Environmental Health and Safety (EHS) office. |
Waste Identification and Segregation
Proper identification and segregation of chemical waste is the first step in the disposal process.
-
Hazardous Waste Determination: Based on the hazards of similar compounds, it is prudent to manage this compound as a hazardous waste. However, the final determination must be made by a qualified individual, such as a designated laboratory safety officer or a representative from your institution's EHS department.[3]
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container. Incompatible materials should never be mixed. For instance, acids should not be stored in metal containers.[4]
Waste Accumulation and Storage
All chemical waste must be accumulated and stored in designated Satellite Accumulation Areas (SAAs) within the laboratory.[5][6]
-
Container Requirements: Use a chemically compatible container with a secure, tight-fitting lid.[5] The container should be in good condition and not leaking. Whenever possible, use the original container.[5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Irritant").[6][7]
-
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[8] The container should remain closed except when adding waste.[5]
Disposal Procedures
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[3]
-
Documentation: Complete any required waste disposal forms or tags provided by your EHS office. This documentation is crucial for tracking the waste from its point of generation to its final disposal.[6]
-
Professional Disposal: The EHS department will arrange for the transportation and disposal of the hazardous waste by a licensed and certified waste management vendor.[4][6] Methods of disposal may include incineration or other approved techniques.[6]
Never dispose of this compound by pouring it down the drain or placing it in the regular trash. [5]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. scribd.com [scribd.com]
- 2. chemos.de [chemos.de]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. medlabmag.com [medlabmag.com]
- 8. polystarcontainment.com [polystarcontainment.com]
Personal protective equipment for handling 3-(p-Tolyl)furan-2,5-dione
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-(p-Tolyl)furan-2,5-dione. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE when handling this compound.
| PPE Category | Specific Requirements |
| Eye and Face | Wear chemical safety goggles or a face shield. |
| Hand | Wear protective gloves. |
| Skin and Body | A lab coat or other protective clothing should be worn. |
| Respiratory | Avoid breathing mist or vapors. Use in a well-ventilated area. |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for minimizing risks and environmental impact. The following workflow outlines the key steps for the safe use of this compound from acquisition to disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
Experimental Protocols
General Handling Procedures:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure a well-ventilated area is available, such as a chemical fume hood. Don all required personal protective equipment, including protective gloves, eye protection, and a lab coat.
-
Handling: Avoid breathing any mist or vapors that may be generated. Prevent contact with skin and eyes. After handling, wash your hands and any exposed skin thoroughly with soap and water.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
-
Spill and Exposure:
-
Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water. If skin irritation or a rash develops, seek medical advice.
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical attention.
-
-
Disposal: All waste material, including empty containers, should be disposed of in accordance with local, state, and federal regulations. The recommended method is to send it to an approved waste disposal plant. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

